molecular formula C18H19FN2O4S B15567732 JNJ-632

JNJ-632

Katalognummer: B15567732
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: JIZGLOVJKCSHTH-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JNJ-632 is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZGLOVJKCSHTH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-632: A Technical Deep Dive into its Mechanism of Action Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-632 is a potent, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the class of drugs known as Capsid Assembly Modulators (CAMs). These molecules target the HBV core protein (HBc), a crucial component in the viral lifecycle responsible for the formation of the viral capsid. This technical guide will provide an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: Capsid Assembly Modulation

The primary mechanism of action of this compound is the allosteric modulation of HBV core protein assembly. This compound binds to a hydrophobic pocket on the core protein dimer, inducing a conformational change that accelerates the kinetics of capsid formation.[1][2][3] This rapid assembly process is detrimental to the virus as it precedes the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. The result is the formation of morphologically intact, but "empty," non-infectious capsids.[1][2] This mode of action classifies this compound as a Class I or CAM-N (Normal morphology) capsid assembly modulator.[2][4]

A secondary mechanism of action has been observed, where this compound can inhibit the formation of covalently closed circular DNA (cccDNA) when present at the time of initial infection.[1][2] By interfering with the proper uncoating of the incoming virus, this compound prevents the delivery of the viral genome to the nucleus, thereby blocking the establishment of the persistent cccDNA reservoir.[5][6]

Quantitative Analysis of In Vitro and In Vivo Activity

The antiviral activity of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-HBV Activity of this compound
Cell LineHBV Genotype(s)ParameterValue (nM)Reference(s)
HepG2.2.15DEC50121[7]
Primary Human HepatocytesAEC50101[7]
Primary Human HepatocytesBEC50240[7]
Primary Human HepatocytesCEC50119[7]
Primary Human HepatocytesDEC50200[7]
HepG2.117Not SpecifiedEC50430[8]

EC50: Half-maximal effective concentration

Table 2: In Vivo Anti-HBV Activity of this compound
Animal ModelHBV GenotypeDosingParameterResultReference(s)
HBV-infected humanized miceD200 mg/kg/day (s.c.)HBV DNA reduction2.77 log10[7][9]

s.c.: subcutaneous

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in the DOT language for Graphviz.

HBV Capsid Assembly and the Impact of this compound

HBV_Capsid_Assembly cluster_normal Normal HBV Replication cluster_jnj632 This compound Mediated Inhibition HBc_dimer HBc Dimers Nucleation Nucleation HBc_dimer->Nucleation HBc_dimer_JNJ632 HBc Dimer-JNJ-632 Complex HBc_dimer->HBc_dimer_JNJ632 pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Capsid_Assembly Capsid Assembly Nucleation->Capsid_Assembly Mature_Capsid Mature Capsid (with pgRNA) Capsid_Assembly->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ632 This compound JNJ632->HBc_dimer_JNJ632 Accelerated_Assembly Accelerated Capsid Assembly HBc_dimer_JNJ632->Accelerated_Assembly Empty_Capsid Empty Capsid (No pgRNA) Accelerated_Assembly->Empty_Capsid No_Virion_Release No Infectious Virion Release Empty_Capsid->No_Virion_Release

Caption: this compound's primary mechanism of action on HBV capsid assembly.

Inhibition of cccDNA Formation by this compound

cccDNA_Inhibition cluster_infection HBV Entry and cccDNA Formation cluster_inhibition This compound Interference HBV_Virion HBV Virion Hepatocyte_Entry Hepatocyte Entry HBV_Virion->Hepatocyte_Entry Uncoating Capsid Uncoating Hepatocyte_Entry->Uncoating Nuclear_Import Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Viral_Transcription Viral Transcription cccDNA_Formation->Viral_Transcription JNJ632 This compound JNJ632->Uncoating Inhibits

Caption: this compound's secondary mechanism: inhibition of cccDNA formation.

Experimental Workflow for In Vitro Anti-HBV Activity

in_vitro_workflow start Start seed_cells Seed HepG2.2.15 or Primary Human Hepatocytes start->seed_cells add_jnj632 Add serially diluted this compound seed_cells->add_jnj632 incubate Incubate for 4 days at 37°C, 5% CO2 add_jnj632->incubate measure_cytotoxicity Measure Cytotoxicity (Resazurin Assay) incubate->measure_cytotoxicity quantify_hbv_dna Quantify HBV DNA incubate->quantify_hbv_dna calculate_ec50 Calculate EC50 measure_cytotoxicity->calculate_ec50 quantify_hbv_dna->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining in vitro anti-HBV activity of this compound.

Detailed Experimental Protocols

In Vitro Anti-HBV Activity in Primary Human Hepatocytes
  • Cell Culture: Cryopreserved primary human hepatocytes derived from chimeric mice are cultured in RPMI 1640 medium supplemented with 2% Fetal Bovine Serum (FBS).[7]

  • HBV Infection: Cells are infected with HBV genotypes A, B, C, or D.

  • Compound Treatment: Immediately after infection, cells are treated with serially diluted this compound (typically a 1:4 dilution series).[7]

  • Incubation: The treated cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.[7]

  • Cytotoxicity Assessment: Cell viability is measured using a resazurin-based assay to determine the 50% cytotoxic concentration (CC50).[7]

  • Quantification of HBV DNA: Extracellular HBV DNA is quantified from the cell culture supernatant using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) values are calculated based on the dose-response curve of HBV DNA reduction.[7]

In Vivo Efficacy in Humanized Mice
  • Animal Model: Immunodeficient mice are transplanted with human hepatocytes to create a chimeric liver that is susceptible to HBV infection. These mice are then infected with HBV (e.g., genotype D).[7][9]

  • Compound Administration: this compound is administered, for example, subcutaneously at a dose of 200 mg/kg/day.[7]

  • Monitoring: Plasma samples are collected at specified time points to monitor HBV DNA levels.

  • Endpoint Analysis: The primary endpoint is the reduction in plasma HBV DNA viral load, typically expressed as a log10 reduction compared to a vehicle-treated control group.[7]

Size Exclusion Chromatography and Electron Microscopy
  • Sample Preparation: Recombinant HBV core protein (assembly domain, e.g., amino acids 1-149) is incubated with this compound (e.g., at 30 µM) in the presence of NaCl to induce capsid assembly.[2]

  • Size Exclusion Chromatography (SEC): The incubated samples are separated by SEC to distinguish between assembled capsids and core protein dimers based on their elution profiles. The absorbance at 280 nm is used to quantify the amount of each species.[2]

  • Electron Microscopy (EM): The fractions corresponding to the assembled capsids from SEC are visualized by transmission electron microscopy to assess the morphology of the capsids formed in the presence of this compound.[2]

Conclusion

This compound represents a promising class of anti-HBV therapeutics with a novel mechanism of action. By targeting the viral core protein and disrupting the fidelity of capsid assembly, it effectively inhibits viral replication. Furthermore, its ability to interfere with cccDNA formation highlights its potential to contribute to a functional cure for chronic hepatitis B. The data presented in this guide underscore the potent and specific activity of this compound and provide a framework for its continued investigation and development.

References

JNJ-77062963 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available information, the chemical compound designated as JNJ-77062963 remains elusive. This identifier does not correspond to any publicly disclosed chemical structure, physicochemical properties, or pharmacological data. It is likely an internal Johnson & Johnson discovery or development code that has not yet been the subject of publications, patents, or presentations in the public domain.

While the specific details of JNJ-77062963 are not accessible, the nomenclature is consistent with Johnson & Johnson's internal compound identification system. Research and development within a pharmaceutical company of this scale involves the synthesis and screening of countless molecules. These are often assigned sequential internal identifiers for tracking purposes long before they are publicly disclosed, if ever.

The absence of public information prevents the creation of the requested in-depth technical guide. Key elements such as chemical structure, physicochemical properties, mechanism of action, experimental protocols, and associated signaling pathways are fundamental to such a document and are not available for JNJ-77062963.

It is important to note that information on other Johnson & Johnson compounds, such as JNJ-77242113 (also known as JNJ-2113), is publicly available and is currently in clinical development. However, there is no indication that JNJ-77062963 is related to these or any other publicly known J&J assets.

Without primary data on JNJ-77062963, any attempt to generate the requested content, including data tables and visualizations, would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals. Further information would be required from Johnson & Johnson to proceed with a detailed analysis of this compound.

The Core of the Matter: A Technical Guide to Capsid Assembly Modulators in the HBV Lifecycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a formidable global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in hepatocyte nuclei, which serves as a stable template for viral replication. While current nucleos(t)ide analogue (NUC) therapies effectively suppress viremia, they rarely lead to a functional cure. A promising therapeutic strategy has emerged that targets a pivotal, multifunctional viral component: the capsid. Capsid Assembly Modulators (CAMs) are small molecules that interfere with the highly orchestrated process of capsid formation, a critical step for viral replication and persistence. This technical guide provides an in-depth examination of the HBV lifecycle with a focus on capsid assembly, elucidates the mechanism of action of different classes of CAMs, presents comparative efficacy data, and details the key experimental protocols used to characterize these novel antiviral agents.

The Hepatitis B Virus (HBV) Lifecycle: A Central Role for the Capsid

The HBV lifecycle is a complex process that relies on the viral capsid for multiple essential functions. The mature virion, upon entering a hepatocyte, releases its nucleocapsid into the cytoplasm.[1][2] This capsid, composed of 120 dimers of the HBV core protein (HBc), protects the viral relaxed circular DNA (rcDNA) genome and traffics it to the nucleus.[1][3]

Once at the nuclear pore, the genome is released and converted into the persistent cccDNA form by host cell machinery.[1][3][4] This cccDNA minichromosome is the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA).[4][5]

In the cytoplasm, the pgRNA, along with the viral polymerase, is selectively encapsidated within a newly forming capsid.[1] This assembly process is a critical step that CAMs are designed to disrupt. Inside this new nucleocapsid, reverse transcription of the pgRNA to rcDNA occurs.[1][6] Mature, rcDNA-containing nucleocapsids can then be enveloped and secreted as new infectious virions or recycled back to the nucleus to replenish the cccDNA pool, thus sustaining the chronic infection.[1][2]

The HBV core protein is therefore an attractive antiviral target because it is central to genome replication, packaging, and viral persistence.[1][7]

HBV_Lifecycle cluster_cell Hepatocyte cluster_cam_action CAM Intervention Points Entry 1. Entry Uncoating 2. Uncoating & Nuclear Transport Entry->Uncoating cccDNA_Formation 3. cccDNA Formation Uncoating->cccDNA_Formation rcDNA Transcription 4. Transcription cccDNA_Formation->Transcription Template Translation 5. Translation Transcription->Translation mRNAs Encapsidation 6. pgRNA Encapsidation Transcription->Encapsidation pgRNA Translation->Encapsidation Core Protein (HBc) Polymerase ReverseTranscription 7. Reverse Transcription Encapsidation->ReverseTranscription Assembly 8. Virion Assembly & Secretion ReverseTranscription->Assembly Mature Capsid (rcDNA) Recycle 9. Nuclear Recycling ReverseTranscription->Recycle Virion_Out Progeny Virions Assembly->Virion_Out Recycle->cccDNA_Formation Replenish Pool Virion_In HBV Virion Virion_In->Entry CAM Capsid Assembly Modulator (CAM) CAM->Uncoating Secondary MOA: Disrupts Incoming Capsid CAM->Encapsidation Primary MOA: Misdirects Assembly

Caption: The HBV Lifecycle and CAM Intervention Points.

Capsid Assembly Modulators (CAMs): Mechanism of Action

CAMs are allosteric effectors that bind to a hydrophobic pocket at the interface between core protein dimers, a site critical for proper capsid formation.[1] By binding to this pocket, CAMs induce conformational changes in the core protein that disrupt the delicate kinetics and thermodynamics of capsid assembly.[8][9] This leads to non-functional outcomes that halt the viral replication cycle. CAMs are broadly categorized into two main classes based on their distinct mechanisms of action.[1][6]

  • Class I CAMs (CAM-A): These compounds, which include heteroaryldihydropyrimidines (HAPs) like BAY 41-4109 and GLS4, cause the misassembly of core proteins into aberrant, non-capsid structures.[1][10] Instead of forming icosahedral capsids, the core proteins are forced into non-functional aggregates or polymers that are often targeted for degradation.[6] This mechanism effectively prevents the encapsidation of pgRNA.

  • Class II CAMs (CAM-E): This class, including phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs) like Vebicorvir (ABI-H0731) and JNJ-56136379, acts by accelerating the kinetics of capsid assembly.[1][8] This rapid assembly process outpaces the encapsidation of the pgRNA-polymerase complex, resulting in the formation of morphologically normal but empty capsids that are devoid of the viral genome.[1][11]

Importantly, many CAMs exhibit a dual mechanism of action. In addition to disrupting the assembly of new capsids (the primary mechanism), they can also interfere with the stability of incoming capsids during the early stages of infection.[2][11][12] This can prevent the successful release of rcDNA into the nucleus, thereby inhibiting the establishment and replenishment of the cccDNA pool.[2][11][12]

CAM_Mechanisms cluster_normal Normal Assembly (No CAM) cluster_class1 Class I CAM (CAM-A) cluster_class2 Class II CAM (CAM-E) HBc_N HBc Dimers Capsid_N Infectious Nucleocapsid (Contains pgRNA/rcDNA) HBc_N->Capsid_N Correct Assembly pgRNA_N pgRNA-Pol Complex pgRNA_N->Capsid_N Encapsidation HBc_C1 HBc Dimers Aggregate Aberrant, Non-Capsid Aggregates HBc_C1->Aggregate Misdirected Assembly CAM_C1 CAM-A CAM_C1->HBc_C1 HBc_C2 HBc Dimers EmptyCapsid Empty Capsid (No Genome) HBc_C2->EmptyCapsid Accelerated Assembly pgRNA_C2 pgRNA-Pol Complex pgRNA_C2->EmptyCapsid Packaging Fails CAM_C2 CAM-E CAM_C2->HBc_C2

Caption: Mechanisms of Action for Class I and Class II CAMs.

Quantitative Assessment of CAM Potency

The antiviral activity of CAMs is typically quantified by their 50% effective concentration (EC50), the concentration required to inhibit viral replication by 50% in cell culture models. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

CompoundClassChemical SeriesEC50CC50Selectivity Index (SI)Cell LineReference(s)
BAY 41-4109 Class I (CAM-A)HAP50 - 124 nM7 - 35 µM~140 - 280HepG2.2.15, HepAD38[1],[3],[11]
GLS4 Class I (CAM-A)HAP62 nM26 - 115 µM~419 - 1855HepAD38, PHH[3]
JNJ-56136379 Class II (CAM-E)SBA Derivative54 nM> 10 µM> 185HepG2.117[1]
Vebicorvir (ABI-H0731) Class II (CAM-E)PPA Derivative173 - 307 nM≥ 20 µM> 65 - 115HepAD38, PHH[13],[14]

HAP: Heteroaryldihydropyrimidine; PPA: Phenylpropenamide; SBA: Sulfamoylbenzamide; PHH: Primary Human Hepatocytes. Values are approximate and can vary based on the specific assay conditions.

Key Experimental Methodologies

A robust pipeline of in vitro assays is essential for the discovery and characterization of novel CAMs. These assays evaluate a compound's effect on viral replication, capsid integrity, and mechanism of action.

Experimental_Workflow cluster_workflow General Workflow for CAM Characterization cluster_mechanism Mechanism of Action Studies cluster_biochem Biochemical Assays Start Compound Library Primary_Screen Primary Screen: Antiviral Activity Assay (e.g., HepG2.2.15 cells) Start->Primary_Screen Measure_DNA Endpoint: Measure Extracellular HBV DNA (qPCR) Primary_Screen->Measure_DNA Calculate_EC50 Calculate EC50 & CC50 Measure_DNA->Calculate_EC50 Hit_Selection Hit Selection Calculate_EC50->Hit_Selection NAGE Native Agarose (B213101) Gel Electrophoresis (NAGE) for Capsid Integrity Hit_Selection->NAGE Potent Hits cccDNA_Assay cccDNA-specific qPCR in de novo infection models Hit_Selection->cccDNA_Assay Assembly_Assay In Vitro Assembly Assay (Recombinant Core Protein) Hit_Selection->Assembly_Assay EM Electron Microscopy (EM) for Capsid Morphology NAGE->EM

Caption: A typical experimental workflow for screening and characterizing CAMs.
Cell-Based Antiviral Activity Assay

This is the primary screening assay to determine a compound's ability to inhibit HBV replication.

  • Objective: To quantify the reduction in secreted HBV virions from a stably replicating cell line following treatment with a CAM.

  • Cell Line: HepG2.2.15 or HepAD38 cells are commonly used. These are human hepatoma cell lines that are stably transfected with an HBV genome and constitutively produce and secrete infectious virions.[12][15]

  • Protocol Outline:

    • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of approximately 2 x 10^4 cells/well and allow them to adhere for 24 hours.[16]

    • Compound Treatment: Prepare serial dilutions of the test CAM in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir).[16]

    • Incubation: Incubate the plates for 3 to 7 days to allow for multiple rounds of viral replication and the effect of the compound to manifest.[12][16]

    • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted virions.

    • Viral DNA Extraction: Extract viral DNA from the supernatant. This typically involves treating the supernatant with DNase to remove any non-encapsidated DNA, followed by lysis of the virions with a detergent and proteinase K to release the genome. DNA is then purified, often using silica-based columns.[7][17][18]

    • Quantification by qPCR: Quantify the extracted HBV DNA using quantitative real-time PCR (qPCR) with primers and probes specific to the HBV genome.[7][19]

    • Data Analysis: Calculate the percentage of HBV DNA reduction relative to the vehicle control for each compound concentration. Determine the EC50 value by fitting the data to a dose-response curve.

  • Cytotoxicity: In parallel, treat an identical plate of cells with the same compound concentrations and measure cell viability after the incubation period using an assay like MTT or CellTiter-Glo to determine the CC50.[20]

Native Agarose Gel Electrophoresis (NAGE) for Capsid Analysis

NAGE, also known as a particle gel assay, is a crucial method to visualize the physical state of intracellular HBV capsids and determine the mechanism of a CAM.[21][22]

  • Objective: To separate intact capsids, aberrant assemblies, and free core protein based on their size and charge, revealing whether a CAM acts as a Class I or Class II agent.

  • Protocol Outline:

    • Cell Lysis: Treat HBV-producing cells (e.g., HepG2.2.15) with the test CAM for 24-72 hours. Harvest and lyse the cells in a non-denaturing lysis buffer to release the intracellular contents while keeping capsids intact.[20]

    • Sample Preparation: Clarify the cell lysate by centrifugation to remove cell debris.

    • Electrophoresis: Load the clarified lysates onto a 1% native agarose gel in a suitable running buffer (e.g., TAE). Run the gel at a low voltage to prevent dissociation of the particles.[21]

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via capillary or semi-dry blotting.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the HBV core protein (anti-HBc). Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), detect the signal using a chemiluminescent substrate.

  • Interpretation of Results:

    • Control (No CAM): A distinct band corresponding to intact icosahedral capsids will be visible.

    • Class I CAM (CAM-A): The distinct capsid band will disappear or be greatly reduced, replaced by a high-molecular-weight smear or aggregates that barely enter the gel.[20]

    • Class II CAM (CAM-E): A band at the same position as the control capsid will be present, often with increased intensity, representing the formation of empty capsids.

cccDNA-Specific qPCR

This assay is vital for evaluating the secondary mechanism of CAMs—the inhibition of de novo cccDNA formation.

  • Objective: To specifically quantify the amount of cccDNA in infected cells, distinguishing it from the much more abundant rcDNA and other replicative intermediates.

  • Principle: The assay relies on the unique, protein-free, and covalently closed structure of cccDNA. Two main strategies are employed before qPCR:

    • Selective Lysis/Extraction: Methods like Hirt extraction selectively isolate low-molecular-weight, protein-free DNA (including cccDNA and protein-free rcDNA), significantly reducing the amount of protein-bound genomic rcDNA.[23][24]

    • Nuclease Digestion: The total DNA extract is treated with specific nucleases that degrade linear and relaxed circular DNA forms but not covalently closed circles. Plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease are commonly used for this purpose.[23][24][25]

  • Protocol Outline:

    • Infection Model: Use a de novo infection system, such as primary human hepatocytes (PHHs) or HepG2-NTCP cells, which express the HBV entry receptor.

    • Treatment: Add the CAM simultaneously with the viral inoculum.[12]

    • DNA Extraction: After several days, harvest the cells and extract total intracellular DNA. For enhanced specificity, a Hirt extraction or a standard column-based extraction can be used.[24][25]

    • Nuclease Treatment (Critical Step): Incubate the extracted DNA with T5 exonuclease or PSD according to the manufacturer's protocol to digest non-cccDNA forms. Heat-inactivate the nuclease.[24]

    • qPCR: Perform qPCR using primers that specifically amplify a region of the HBV genome. The resulting signal will be proportional to the amount of cccDNA that was protected from digestion.[25]

    • Normalization: Normalize the cccDNA copy number to the number of cells, typically by also quantifying a single-copy host gene (e.g., RNase P) from the same sample.[23]

Conclusion and Future Perspectives

Capsid Assembly Modulators represent a significant advancement in the pursuit of a functional cure for chronic hepatitis B. By targeting the multifaceted core protein, CAMs disrupt the viral lifecycle at critical junctures: preventing the formation of new genome-containing virions and inhibiting the establishment of the cccDNA reservoir. The distinct mechanisms of Class I and Class II CAMs provide different therapeutic approaches to dismantling the viral replication machinery. The continued development and optimization of these compounds, guided by the robust experimental methodologies detailed herein, offer a promising path toward finite-duration therapies that can achieve sustained virologic response off-treatment, a goal unattainable with current standard-of-care. Combination therapies pairing CAMs with NUCs or immunomodulatory agents are currently under active investigation and hold the potential to finally eradicate HBV.

References

JNJ-632 antiviral activity spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Antiviral Activity Spectrum of JNJ-53718678 (Rilematovir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-53718678, also known as Rilematovir, is an investigational antiviral agent developed by Janssen Research & Development. It is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. This document provides a comprehensive overview of the antiviral activity spectrum, mechanism of action, and experimental methodologies used to characterize JNJ-53718678.

Mechanism of Action

JNJ-53718678 is a selective inhibitor of the RSV F protein.[1][3] The F protein is a viral surface glycoprotein (B1211001) essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1] By binding to the prefusion conformation of the F protein, JNJ-53718678 stabilizes it and prevents the conformational changes necessary for membrane fusion.[4] This action effectively blocks viral entry into the host cell and inhibits virus-cell and cell-cell fusion, thereby halting viral replication.[5]

Antiviral Activity Spectrum

JNJ-53718678 has demonstrated potent and selective activity against both RSV subtype A and B strains. In vitro studies have shown that it is effective against a range of laboratory-adapted strains and clinical isolates.

Quantitative Antiviral Activity Data
Virus StrainCell LineAssay TypeEC50 (nM)Reference
RSV A2HEp-2Cytopathic Effect (CPE) Inhibition0.09 - 9.50[6]
RSV BHEp-2Cytopathic Effect (CPE) Inhibition0.09 - 9.50[6]
RSV (various clinical isolates)Human Bronchial Epithelial Cells (HBECs)Not Specified1.2[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The antiviral activity and mechanism of action of JNJ-53718678 have been characterized using a variety of in vitro and in vivo experimental models.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to assess the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Addition: A serial dilution of JNJ-53718678 is prepared and added to the cells.

  • Virus Infection: A standardized amount of RSV (e.g., RSV A2 strain) is added to the wells containing the cells and the test compound.

  • Incubation: The plates are incubated at 37°C for 3-4 days.

  • CPE Assessment: The cells are observed under a microscope for the presence of cytopathic effects, such as cell rounding, detachment, and syncytia formation. The concentration of the compound that inhibits CPE by 50% (EC50) is determined.

Viral Load Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.

  • Sample Collection: Nasal swabs are collected from RSV-infected individuals or animal models.

  • RNA Extraction: Viral RNA is extracted from the nasal swab samples using a commercial RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is then amplified using a real-time PCR machine with primers and probes specific for a conserved region of the RSV genome. The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve.[7]

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

  • Experimental Setup: HEp-2 cells are infected with RSV. JNJ-53718678 is added at different time points relative to the time of infection (e.g., before infection, during infection, and at various times after infection).

  • Analysis: The antiviral activity is measured at the end of the experiment, typically by quantifying viral yield or CPE.

  • Interpretation: If the compound is most effective when added early in the infection process (before or during virus adsorption), it suggests that it targets an early event such as entry. The potent activity of JNJ-53718678 when added early in this type of assay supports its mechanism as a fusion inhibitor.

Visualizations

Signaling Pathway: RSV Fusion and Inhibition by JNJ-53718678

RSV_Fusion_Inhibition cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell RSV RSV Virion F_protein_pre Prefusion F Protein Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment F_protein_post Postfusion F Protein Host_Cell Host Cell Membrane F_protein_post->Host_Cell 3. Membrane Fusion Viral_Entry Viral_Entry Host_Cell->Viral_Entry 4. Viral Entry Receptor->F_protein_post 2. Conformational Change JNJ_53718678 JNJ-53718678 JNJ_53718678->F_protein_pre

Caption: Mechanism of RSV entry and inhibition by JNJ-53718678.

Experimental Workflow: qRT-PCR for Viral Load Quantification

qRTPCR_Workflow start Nasal Swab Collection rna_extraction Viral RNA Extraction start->rna_extraction rt Reverse Transcription (RNA -> cDNA) rna_extraction->rt qpcr Quantitative PCR Amplification rt->qpcr analysis Data Analysis (Ct Values) qpcr->analysis end Viral Load Quantification analysis->end

References

Early Research Findings on Icotrokinra (JNJ-77062963/JNJ-77242113/JNJ-2113): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive summary of the early research findings on icotrokinra, an investigational first-in-class oral peptide antagonist of the interleukin-23 (IL-23) receptor. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts in the field of autoimmune and inflammatory diseases.

Nomenclature Note: This investigational compound is referred to in literature and clinical trials by several identifiers, including JNJ-77062963, JNJ-77242113, JNJ-2113, and its non-proprietary name, icotrokinra. For clarity, this document will use "icotrokinra" while acknowledging the other identifiers where relevant.

Core Mechanism of Action

Icotrokinra is a targeted oral peptide designed to selectively bind to and block the IL-23 receptor.[1][2] This mechanism inhibits IL-23-mediated signaling, a critical pathway in the pathogenesis of various autoimmune diseases, including psoriasis and inflammatory bowel disease.[1] By blocking this pathway, icotrokinra aims to reduce the inflammatory response that drives these conditions.

Preclinical and In Vitro Findings

Early preclinical studies demonstrated the high potency and selectivity of icotrokinra. In vitro assays using human immune cells showed that icotrokinra inhibits IL-23-induced STAT3 phosphorylation and interferon-γ (IFN-γ) production with picomolar efficacy.[3] Furthermore, the compound has shown anti-inflammatory activity in animal models of colitis.[3]

Table 1: In Vitro Potency of Icotrokinra
AssayCell TypeIC50 Value
IL-23-induced STAT3 phosphorylationPeripheral Blood Mononuclear Cells (PBMCs)5.6 pM[3]
IL-23-induced IFN-γ productionNatural Killer (NK) cells18.4 pM[3]

Clinical Research Findings

Icotrokinra has been evaluated in several key clinical trials for moderate-to-severe plaque psoriasis and ulcerative colitis. The following sections summarize the quantitative data from these studies.

Plaque Psoriasis: FRONTIER 1 & 2 Studies

The Phase 2b FRONTIER 1 study was a randomized, placebo-controlled, dose-ranging trial designed to evaluate the efficacy and safety of icotrokinra in patients with moderate-to-severe plaque psoriasis.[4] The FRONTIER 2 study is the long-term extension of FRONTIER 1.

Treatment Group (Oral)PASI 75 Response RatePASI 90 Response RatePASI 100 Response Rate
25 mg once daily37.2%25.6%9.8%
100 mg twice daily78.6%59.5%40.5%
Placebo<10%Not ReportedNot Reported

Data sourced from a cohort of 255 participants.

Ulcerative Colitis: ANTHEM-UC Study

The ANTHEM-UC study is a Phase 2b randomized, placebo-controlled trial evaluating the efficacy and safety of icotrokinra in adults with moderately to severely active ulcerative colitis.[4]

Experimental Protocols

FRONTIER 1 Clinical Trial Design

The FRONTIER 1 study was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2b trial.

  • Population: Adult patients with moderate-to-severe plaque psoriasis.

  • Intervention: Patients were randomized to receive one of five different oral dosage regimens of icotrokinra or a placebo.

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving at least a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI 75) at Week 16.

  • Secondary Endpoints: Included the proportion of patients achieving PASI 90 and PASI 100, as well as changes in the Investigator's Global Assessment (IGA) score.

ANTHEM-UC Clinical Trial Design

The ANTHEM-UC study is a Phase 2b multicenter, randomized, placebo-controlled, dose-ranging trial.[4]

  • Population: Adult patients with moderately to severely active ulcerative colitis.

  • Intervention: Patients are randomized to receive icotrokinra or a placebo.

  • Primary Endpoint: To evaluate the safety and effectiveness of icotrokinra compared to placebo.

  • Assessments: Efficacy is assessed through clinical response, clinical remission, symptomatic remission, and endoscopic improvement at specified time points.

Visualizations

Signaling Pathway of Icotrokinra's Mechanism of Action

IL23_Pathway IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates Icotrokinra Icotrokinra (JNJ-77062963) Icotrokinra->IL23R Blocks STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Nucleus Nucleus STAT3_p->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: IL-23 Signaling Pathway and Icotrokinra's Point of Intervention.

Experimental Workflow for the FRONTIER 1 Psoriasis Clinical Trial

Frontier1_Workflow Screening Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization Screening->Randomization Dose1 Icotrokinra Dose 1 Randomization->Dose1 Dose2 Icotrokinra Dose 2 Randomization->Dose2 DoseN ... Randomization->DoseN Placebo Placebo Randomization->Placebo Treatment 16-Week Treatment Period Dose1->Treatment Dose2->Treatment DoseN->Treatment Placebo->Treatment Endpoint Primary Endpoint Assessment (PASI 75 at Week 16) Treatment->Endpoint LTE Long-Term Extension (FRONTITIER 2) Endpoint->LTE

Caption: Workflow of the FRONTIER 1 Phase 2b Clinical Trial.

Experimental Workflow for the ANTHEM-UC Ulcerative Colitis Clinical Trial

AnthemUC_Workflow Screening Patient Screening (Mod-to-Severe Ulcerative Colitis) Randomization Randomization Screening->Randomization Dose_UC1 Icotrokinra Dose Regimen 1 Randomization->Dose_UC1 Dose_UC2 Icotrokinra Dose Regimen 2 Randomization->Dose_UC2 Placebo_UC Placebo Randomization->Placebo_UC Treatment_UC Treatment Period Dose_UC1->Treatment_UC Dose_UC2->Treatment_UC Placebo_UC->Treatment_UC Assessment Efficacy & Safety Assessments (e.g., Clinical Remission) Treatment_UC->Assessment

Caption: Workflow of the ANTHEM-UC Phase 2b Clinical Trial.

References

Methodological & Application

JNJ-632 In Vitro Assay Protocol Using HepG2.2.15 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-632 is a potent, small-molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It belongs to a class of antiviral agents known as Capsid Assembly Modulators (CAMs).[1][2] CAMs interfere with the HBV life cycle by inducing the aberrant assembly of HBV core protein (HBc) dimers, leading to the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[3] This mechanism effectively halts the production of new infectious virus particles.[3] The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV, is a widely used in vitro model for studying HBV replication and for the preliminary screening and evaluation of anti-HBV compounds.[4][5]

These application notes provide a detailed protocol for the in vitro assessment of the antiviral activity and cytotoxicity of this compound using HepG2.2.15 cells. The described assays include the determination of the compound's effect on cell viability (cytotoxicity), the quantification of viral antigens (HBsAg and HBeAg), and the measurement of viral DNA replication.

Mechanism of Action of this compound

This compound is a capsid assembly modulator that inhibits the replication of the hepatitis B virus (HBV).[1][2] Its mechanism of action involves binding to the core protein dimers of the HBV capsid. This binding accelerates the kinetics of capsid assembly, but in doing so, it prevents the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex.[3] This results in the formation of morphologically intact, but empty, viral capsids.[3] By preventing the encapsidation of the viral genome, this compound effectively blocks the reverse transcription of pgRNA into HBV DNA, thereby halting viral replication.[3] Studies have also suggested that CAMs like this compound may have a dual mechanism of action, not only inhibiting viral replication at a late stage but also preventing the formation of covalently closed circular DNA (cccDNA) in newly infected cells.[1]

cluster_host_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating & Nuclear Import HBV_entry->Uncoating cccDNA_formation cccDNA Formation & Transcription Uncoating->cccDNA_formation pgRNA_synthesis pgRNA & mRNA Synthesis cccDNA_formation->pgRNA_synthesis Protein_synthesis HBcAg & Pol Synthesis pgRNA_synthesis->Protein_synthesis Capsid_assembly Capsid Assembly Protein_synthesis->Capsid_assembly Reverse_transcription Reverse Transcription Capsid_assembly->Reverse_transcription Aberrant_capsid Non-functional Empty Capsid Capsid_assembly->Aberrant_capsid Forms empty capsids Virion_release New Virion Release Reverse_transcription->Virion_release JNJ632 This compound JNJ632->Capsid_assembly Inhibits pgRNA encapsidation

Caption: Mechanism of action of this compound in the HBV replication cycle.

Data Presentation

The following table summarizes the in vitro activity of this compound in HepG2 and HepG2.2.15 cells.

ParameterCell LineValueReference
EC50 (HBV DNA) HepG2.2.15121 nM[1]
EC50 (HBV DNA) HepG2.117430 nM[2]
EC20 (Cytotoxicity) HepG210-30 µM[2]

EC50: 50% effective concentration for inhibition of HBV DNA replication. EC20: 20% effective concentration for cytotoxicity.

Experimental Protocols

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

cluster_workflow Experimental Workflow cluster_assays Assays start Start cell_culture HepG2.2.15 Cell Culture start->cell_culture compound_treatment Treatment with this compound cell_culture->compound_treatment incubation Incubation compound_treatment->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa_assay HBsAg & HBeAg ELISA supernatant_collection->elisa_assay qpcr_assay HBV DNA qPCR supernatant_collection->qpcr_assay mtt_assay MTT Assay (Cytotoxicity) cell_lysis->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis elisa_assay->data_analysis qpcr_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound in vitro assay.

HepG2.2.15 Cell Culture
  • Cell Line: HepG2.2.15 (ATCC).

  • Culture Medium: RPMI 1640 medium supplemented with 2% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.[1]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculturing: Passage cells at 80-90% confluency. Use a suitable dissociation reagent like Accutase.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of HepG2.2.15 cells.

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4 days).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Antiviral Activity Assays (HBsAg and HBeAg ELISA)

This assay quantifies the amount of secreted viral antigens in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect the cell culture supernatant from the 96-well plates used for the antiviral assay.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an appropriate capture antibody for HBsAg or HBeAg and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at 37°C.

    • Wash the plate.

    • Add the detection antibody (conjugated to an enzyme like HRP) and incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of HBsAg or HBeAg in the samples. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the EC50 values.

HBV DNA Quantification (qPCR)

This assay measures the amount of HBV DNA in the cell culture supernatant, which is an indicator of viral replication.

  • DNA Extraction:

    • Collect the cell culture supernatant.

    • Use a commercial viral DNA extraction kit according to the manufacturer's instructions to isolate HBV DNA.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing a suitable DNA polymerase, dNTPs, and HBV-specific primers and probe.

    • Example Primers:

      • Forward: 5'-CCT-ggY-TAT-CgY-Tgg-ATg-TgT-3'

      • Reverse: 5'-ggA-CAK-ACg-ggC-AAC-ATA-CCT-3'

    • Add the extracted DNA to the master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Generate a standard curve using a plasmid containing the HBV genome.

    • Quantify the HBV DNA copy number in the samples.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.

Conclusion

This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-HBV activity of this compound using the HepG2.2.15 cell line. These assays are fundamental for the characterization of novel CAMs and other anti-HBV agents in a preclinical setting. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development programs.

References

Application Notes and Protocols for JNJ-632 in dHepaRG Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-632, a potent Hepatitis B Virus (HBV) capsid assembly modulator, in differentiated HepaRG (dHepaRG) cell culture.

Introduction

This compound is a novel and potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions as a capsid assembly modulator (CAM), which accelerates the kinetics of HBV capsid assembly.[1][2] This action leads to the formation of morphologically intact viral capsids that are devoid of the polymerase-pregenomic RNA complex, thereby blocking viral replication.[1][2] Notably, this compound exhibits a dual mechanism of action, inhibiting both the early steps of the viral lifecycle, such as the formation of covalently closed circular DNA (cccDNA), and the late steps, including virion assembly.[1][2]

The dHepaRG cell line is a human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells. These cells retain many characteristics of primary human hepatocytes, making them a valuable in vitro model for studying drug metabolism, toxicity, and liver-specific diseases like HBV infection.

This document outlines the protocols for the culture and differentiation of HepaRG cells and the subsequent application of this compound for studying its antiviral effects.

Data Presentation

The antiviral activity of this compound has been quantified across different HBV genotypes and cell lines. The following table summarizes the reported 50% effective concentration (EC50) values.

Cell LineHBV GenotypeEC50 (nM)Reference
HepG2.2.15-121 (mean)[3]
Primary human hepatocytes (PHHs)A101[3]
Primary human hepatocytes (PHHs)B240[3]
Primary human hepatocytes (PHHs)C119[3]
Primary human hepatocytes (PHHs)D200[3]

Experimental Protocols

Protocol 1: Culture and Differentiation of HepaRG Cells

This protocol describes the steps for thawing, seeding, and differentiating HepaRG cells to obtain a culture of dHepaRG cells suitable for experimentation.

Materials:

  • Cryopreserved HepaRG cells

  • HepaRG™ Thaw, Plate, & General Purpose Medium

  • HepaRG™ Maintenance/Metabolism Medium

  • Williams' Medium E

  • GlutaMAX™ Supplement

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Collagen I-coated cell culture plates

  • Water bath (37°C)

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • Phase-contrast microscope

Procedure:

  • Thawing of HepaRG Cells:

    • Pre-warm the HepaRG™ Thaw, Plate, & General Purpose Medium to 37°C.

    • Rapidly thaw the vial of cryopreserved HepaRG cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile conical tube containing pre-warmed medium.

    • Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes. dHepaRG cells are smaller and may require a longer and faster centrifugation than primary hepatocytes.[4]

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh Thaw, Plate, & General Purpose Medium.

  • Seeding of HepaRG Cells:

    • Determine cell viability and concentration using a trypan blue exclusion assay.

    • Seed the cells onto Collagen I-coated plates at a recommended density.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Differentiation of HepaRG Cells:

    • After the cells have formed a confluent monolayer (typically after 2 weeks of culture), replace the culture medium with HepaRG™ Maintenance/Metabolism Medium supplemented with 2% DMSO to induce differentiation into hepatocyte-like cells.[5][6]

    • Maintain the cells in the differentiation medium for at least 14 days, with medium changes every 2-3 days.[5]

    • The differentiated HepaRG (dHepaRG) cells, characterized by the appearance of hepatocyte-like clusters and bile canaliculi-like structures, are now ready for use in experiments.

Protocol 2: Treatment of dHepaRG Cells with this compound for HBV Antiviral Assay

This protocol outlines the procedure for treating HBV-infected dHepaRG cells with this compound to assess its antiviral efficacy.

Materials:

  • Differentiated HepaRG (dHepaRG) cells in culture plates

  • HBV inoculum

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Culture medium (e.g., HepaRG™ Maintenance/Metabolism Medium)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., DNA/RNA extraction kits, qPCR reagents, ELISA kits)

Procedure:

  • HBV Infection of dHepaRG Cells:

    • Infect the dHepaRG cell cultures with an appropriate multiplicity of infection (MOI) of HBV.

    • Incubate the cells with the viral inoculum for a specified period (e.g., 16-24 hours) to allow for viral entry.

    • Remove the inoculum and wash the cells with PBS to remove unbound virus.

    • Add fresh culture medium to the cells.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known EC50 values (e.g., from 1 nM to 10 µM).

    • For studying the effect on established infection, add the this compound dilutions to the HBV-infected dHepaRG cells at a specific time point post-infection (e.g., 5 days post-infection).[7]

    • To investigate the effect on the establishment of infection, this compound can be added prior to or during the viral inoculation.[7]

    • Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor like Entecavir).

    • Incubate the cells with the compound for the desired duration, with medium and compound changes every 2-3 days.

  • Endpoint Analysis:

    • At the end of the treatment period, collect the cell culture supernatants and/or cell lysates.

    • Quantify extracellular HBV DNA levels from the supernatant using qPCR.

    • Measure intracellular HBV RNA and cccDNA levels from the cell lysates using appropriate extraction and quantification methods.

    • Assess the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant using ELISA.

    • Cell viability can be assessed using assays such as the resazurin (B115843) or MTT assay to determine any cytotoxic effects of the compound.

Visualizations

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis thaw Thaw Cryopreserved HepaRG Cells seed Seed cells on Collagen I-coated plates thaw->seed differentiate Differentiate with 2% DMSO for 14 days seed->differentiate infect Infect dHepaRG cells with HBV differentiate->infect treat Treat with this compound (various concentrations) infect->treat incubate Incubate and replenish medium/compound treat->incubate harvest Harvest supernatant and cell lysate qpcr qPCR for HBV DNA/RNA/cccDNA harvest->qpcr elisa ELISA for HBsAg/HBeAg harvest->elisa cytotoxicity Cytotoxicity Assay harvest->cytotoxicity

Caption: Experimental workflow for this compound treatment in HBV-infected dHepaRG cells.

HBV_Lifecycle_JNJ632 cluster_host Hepatocyte entry HBV Entry rcDNA Relaxed Circular DNA (rcDNA) entry->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA transcription Transcription cccDNA->transcription pgRNA pregenomic RNA (pgRNA) transcription->pgRNA translation Translation pgRNA->translation assembly Capsid Assembly & pgRNA Encapsidation pgRNA->assembly core_protein Core Protein translation->core_protein core_protein->assembly rt Reverse Transcription assembly->rt virion_release New Virion Release rt->virion_release JNJ632 This compound JNJ632->cccDNA Inhibits (Early Effect) JNJ632->assembly Misdirects to Empty Capsids (Late Effect)

Caption: Dual mechanism of action of this compound on the HBV lifecycle.

References

Application Notes and Protocols: JNJ-632 and Related Capsid Assembly Modulators in HBV cccDNA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral reservoir in the form of covalently closed circular DNA (cccDNA) within the nucleus of infected hepatocytes. This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a functional cure. Capsid Assembly Modulators (CAMs) represent a promising class of antiviral agents that interfere with the HBV lifecycle. JNJ-632 and its successor, JNJ-56136379 (bersacapavir), are potent CAMs that exhibit a dual mechanism of action. Primarily, they accelerate capsid assembly, leading to the formation of empty, non-infectious virions. Secondly, and of particular interest for curative strategies, they inhibit the establishment of new cccDNA pools when administered at the onset of infection.[1][2][3][4][5][6]

These application notes provide detailed protocols for utilizing this compound and related CAMs in in vitro assays to evaluate their efficacy against HBV cccDNA formation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and JNJ-56136379 against Hepatitis B Virus.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineHBV GenotypeEndpointEC50 (nM)Reference
HepG2.2.15Not specifiedHBV DNA reduction121[7]
Primary Human HepatocytesAcccDNA formation prevention101[7]
Primary Human HepatocytesBcccDNA formation prevention240[7]
Primary Human HepatocytesCcccDNA formation prevention119[7]
Primary Human HepatocytesDcccDNA formation prevention200[7]

Table 2: In Vitro Antiviral Activity of JNJ-56136379 (Bersacapavir)

Cell LineEndpointEC50 (nM)Reference
HepG2.117HBV DNA reduction54[2][4]
Primary Human HepatocytesExtracellular HBV DNA reduction (co-treatment)93[2][4]
Primary Human HepatocytesExtracellular HBV DNA reduction (post-infection)102[2]
Primary Human HepatocytesIntracellular HBV RNA reduction (co-treatment)876[2][4]

Signaling Pathways and Experimental Workflows

dual_mechanism_of_action cluster_late_phase Late Phase Inhibition (Primary MOA) cluster_early_phase Early Phase Inhibition (Secondary MOA) pgRNA_Pol pgRNA-Polymerase Complex Capsid_Assembly Capsid Assembly pgRNA_Pol->Capsid_Assembly Encapsidation Empty_Capsid Empty Capsid (Non-infectious) Capsid_Assembly->Empty_Capsid Aberrant Assembly JNJ_CAM This compound / JNJ-56136g379 JNJ_CAM->Capsid_Assembly HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating Infection rcDNA_import Nuclear Import of rcDNA Uncoating->rcDNA_import cccDNA_formation cccDNA Formation rcDNA_import->cccDNA_formation JNJ_CAM_early This compound / JNJ-56136379 JNJ_CAM_early->Uncoating Inhibits

Caption: Dual mechanism of action of JNJ Capsid Assembly Modulators.

experimental_workflow start Seed Hepatocytes (e.g., HepG2-NTCP or PHHs) infection Infect cells with HBV start->infection treatment Add this compound/JNJ-56136379 and controls infection->treatment incubation Incubate for specified duration treatment->incubation harvest Harvest cells incubation->harvest dna_extraction Total DNA Extraction harvest->dna_extraction nuclease_digestion Nuclease Digestion (to remove non-cccDNA) dna_extraction->nuclease_digestion qpcr cccDNA Quantification by qPCR nuclease_digestion->qpcr analysis Data Analysis (Normalize to cell number) qpcr->analysis

Caption: Experimental workflow for assessing CAM impact on cccDNA.

Experimental Protocols

Protocol 1: In Vitro HBV Infection and CAM Treatment

This protocol describes the infection of a suitable hepatocyte cell line and subsequent treatment with a JNJ Capsid Assembly Modulator to assess its impact on cccDNA formation.

Materials:

  • HepG2-NTCP cells or Primary Human Hepatocytes (PHHs)

  • Cell culture medium (e.g., DMEM for HepG2-NTCP, supplemented with FBS, penicillin/streptomycin)

  • HBV inoculum

  • This compound or JNJ-56136379 stock solution (in DMSO)

  • Control compounds (e.g., DMSO as vehicle control, a nucleos(t)ide analog like Entecavir as a positive control for replication inhibition)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells or PHHs in multi-well plates at a density that allows for confluent monolayers at the time of infection.

  • Cell Culture: Culture the cells under standard conditions (37°C, 5% CO2). For PHHs, specific media and handling procedures may be required.

  • HBV Infection: Once cells are ready, replace the culture medium with a medium containing the HBV inoculum. The multiplicity of infection (MOI) should be optimized for the specific cell type.

  • Compound Treatment (Co-administration): To evaluate the prevention of cccDNA formation, add this compound, JNJ-56136379, and control compounds to the wells at the same time as the HBV inoculum.[1][2][4] A dose-response curve is recommended (e.g., serial dilutions from 1 nM to 10 µM).

  • Incubation: Incubate the infected and treated cells for a period sufficient to allow for cccDNA formation in the control groups. This is typically several days (e.g., 4-7 days).

  • Medium Change: Change the medium every 2-3 days with fresh medium containing the respective compounds.

  • Cell Harvest: At the end of the incubation period, wash the cells with PBS and harvest for DNA extraction.

Protocol 2: HBV cccDNA Extraction and Purification

This protocol details the isolation of cccDNA from infected hepatocytes, a critical step that requires the removal of other viral DNA forms.

Materials:

  • Harvested cell pellets from Protocol 1

  • Cell lysis buffer

  • Proteinase K

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

  • Nuclease (e.g., Plasmid-Safe ATP-dependent DNase or T5 exonuclease)

  • Nuclease reaction buffer

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate to release the cellular contents.

  • Protein Digestion: Add Proteinase K and incubate to digest cellular and viral proteins. Omitting this step can help in selectively removing protein-bound DNA like relaxed-circular DNA (rcDNA).[2]

  • Total DNA Extraction: Proceed with a total DNA extraction method, such as phenol-chloroform extraction or a silica-membrane-based kit, following the manufacturer's instructions. Elute the DNA in an appropriate buffer.

  • Nuclease Digestion: To specifically isolate cccDNA, it is crucial to digest other forms of HBV DNA (rcDNA, single-stranded DNA).

    • Set up a reaction containing the extracted total DNA, a suitable nuclease (Plasmid-Safe DNase is common but may not digest all non-cccDNA forms; T5 exonuclease is often more effective), and the corresponding reaction buffer.[2][8]

    • Incubate the reaction at the recommended temperature and for a sufficient time to ensure complete digestion of non-cccDNA.

    • The digestion conditions should be carefully optimized for each experimental setup.[2]

  • Nuclease Inactivation and DNA Purification: Inactivate the nuclease according to the manufacturer's protocol (e.g., heat inactivation). Purify the remaining DNA (enriched for cccDNA) using a DNA purification kit or ethanol (B145695) precipitation.

  • Quantification of Purified DNA: Measure the concentration of the purified DNA. This sample is now ready for cccDNA quantification by qPCR.

Protocol 3: Quantification of HBV cccDNA by qPCR

This protocol outlines the use of quantitative real-time PCR (qPCR) to measure the amount of purified cccDNA.

Materials:

  • Purified cccDNA-enriched DNA from Protocol 2

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)

  • Primers and probe specific for HBV cccDNA (designed to span the gap region of rcDNA to avoid its amplification)

  • Primers and probe for a host reference gene (e.g., beta-globin) for normalization

  • A plasmid standard containing the HBV cccDNA target sequence for absolute quantification

  • Real-time PCR instrument

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the cccDNA plasmid standard to generate a standard curve for absolute quantification.

  • qPCR Reaction Setup: For each sample, prepare qPCR reactions for both the HBV cccDNA target and the host reference gene in separate wells or using a multiplex assay. Include no-template controls.

  • qPCR Program: Run the qPCR reactions on a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Use the standard curve to determine the absolute copy number of cccDNA in each sample.

    • Use the Ct values for the host reference gene to determine the amount of cellular DNA, which can be used to calculate the number of cells per reaction.

    • Normalize the cccDNA copy number to the number of cells to express the result as cccDNA copies per cell.

    • Compare the cccDNA levels in the this compound/JNJ-56136379-treated samples to the vehicle control to determine the dose-dependent inhibition of cccDNA formation.

Data Interpretation

A dose-dependent reduction in the number of cccDNA copies per cell in the this compound or JNJ-56136379-treated groups compared to the vehicle control indicates successful inhibition of cccDNA formation. The EC50 value for cccDNA inhibition can be calculated from the dose-response curve. This data provides crucial insights into the potential of these CAMs to impact the stable viral reservoir, a key goal in the development of a functional cure for chronic hepatitis B.

References

Application Notes and Protocols for Studying Capsid Formation with Capsid Assembly Modulators by Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, and the viral capsid is a critical component in the viral lifecycle, making it an attractive target for antiviral therapies. Capsid Assembly Modulators (CAMs) are a class of antiviral agents that interfere with the normal process of HBV capsid formation. One such CAM, JNJ-56136379 (also known as JNJ-6379 or Bersacapavir), has been shown to induce the formation of morphologically intact viral capsids that are devoid of the viral genome.[1][2][3] This misdirection of capsid assembly is a key mechanism of its antiviral activity. Electron microscopy (EM) is an indispensable tool for visualizing these effects at the ultrastructural level, providing direct evidence of the impact of CAMs on capsid morphology.

These application notes provide a detailed protocol for utilizing electron microscopy to study the effects of CAMs, such as those in the JNJ-632 family, on HBV capsid formation.

Principle

The primary mechanism of action for CAMs like JNJ-56136379 is the acceleration of the rate and extent of HBV capsid assembly.[1][2][3] This leads to the formation of "empty" capsids, which are structurally similar to native capsids but lack the viral pregenomic RNA (pgRNA) and polymerase.[1][2][3] Transmission electron microscopy (TEM) allows for the direct visualization and morphological characterization of these aberrant capsid structures, providing crucial insights into the efficacy and mechanism of action of the CAM.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of JNJ-56136379 in inhibiting HBV replication and cccDNA formation.

ParameterCell Line/SystemMedian EC50Reference
HBV Replication (extracellular HBV DNA)HepG2.117 cells54 nM[1][2]
HBV Replication (extracellular HBV DNA)HBV-infected Primary Human Hepatocytes (PHHs)93 nM[2]
cccDNA Formation (intracellular HBV RNA)HBV-infected Primary Human Hepatocytes (PHHs)876 nM[2]

Experimental Protocols

Protocol 1: In Vitro Capsid Assembly Assay with Electron Microscopy

This protocol describes the in vitro assembly of HBV core protein (HBc) in the presence of a CAM and subsequent analysis by TEM.

Materials:

  • Recombinant HBV core protein (Cp149 or full-length)

  • Capsid Assembly Modulator (e.g., JNJ-56136379)

  • Assembly Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • DMSO (for dissolving the CAM)

  • Carbon-coated copper grids for TEM

  • Negative staining solution (e.g., 2% uranyl acetate)

  • Transmission Electron Microscope

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CAM in DMSO.

    • Dilute the recombinant HBc protein to the desired concentration in Assembly Buffer.

  • In Vitro Assembly Reaction:

    • In a microcentrifuge tube, mix the HBc protein solution with the CAM at various concentrations. Include a vehicle control (DMSO only).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) to allow for capsid assembly.

  • Sample Preparation for TEM:

    • Apply a small volume (e.g., 3-5 µL) of the assembly reaction mixture onto a glow-discharged carbon-coated copper grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away excess liquid with filter paper.

    • Wash the grid by floating it on a drop of deionized water.

    • Apply the negative staining solution to the grid for 30-60 seconds.

    • Remove excess stain with filter paper and allow the grid to air dry completely.

  • Data Acquisition and Analysis:

    • Examine the grids using a transmission electron microscope.

    • Acquire images at various magnifications to observe the morphology and size distribution of the assembled capsids.

    • Compare the capsids formed in the presence of the CAM to the control group. Look for differences in size, shape, and integrity. In the presence of effective CAMs, an increase in the number of well-formed, empty capsids is expected.

Protocol 2: Analysis of Capsid Formation in HBV-producing Cell Lines

This protocol outlines the procedure for treating an HBV-producing cell line with a CAM and analyzing the intracellular and secreted capsids by TEM.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • Capsid Assembly Modulator

  • Lysis buffer for cell harvesting

  • Sucrose (B13894) gradient solutions (e.g., 10-60%)

  • Ultracentrifuge

  • Buffers for dialysis and sample resuspension

  • TEM grids and staining reagents as in Protocol 1

Procedure:

  • Cell Culture and Treatment:

    • Culture the HBV-producing cell line to the desired confluency.

    • Treat the cells with various concentrations of the CAM for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • Harvesting and Lysis:

    • Collect the cell culture supernatant (for secreted particles) and the cell pellet (for intracellular particles).

    • Lyse the cell pellet using a suitable lysis buffer.

  • Purification of Capsids:

    • Clarify the cell lysate and supernatant by centrifugation to remove cellular debris.

    • Layer the clarified lysate or supernatant onto a sucrose gradient.

    • Perform ultracentrifugation to separate the capsids based on their density.

    • Fractionate the gradient and identify the fractions containing the capsids (e.g., by Western blot for HBc).

  • Sample Preparation for TEM:

    • Pool the capsid-containing fractions.

    • Dialyze the pooled fractions against a suitable buffer to remove the sucrose.

    • Concentrate the sample if necessary.

    • Prepare the sample for TEM using the negative staining procedure described in Protocol 1.

  • Data Acquisition and Analysis:

    • Image the purified capsids using TEM.

    • Analyze the morphology of the capsids from treated and untreated cells. The presence of the CAM is expected to result in a higher proportion of genome-free capsids, which may have a slightly different appearance or density in the electron micrographs compared to genome-containing capsids.

Visualizations

Experimental Workflow for Evaluating Capsid Assembly Modulators

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis recombinant_hbc Recombinant HBV Core Protein assembly_reaction In Vitro Assembly Reaction recombinant_hbc->assembly_reaction cam_invitro Capsid Assembly Modulator (CAM) cam_invitro->assembly_reaction tem_invitro Transmission Electron Microscopy (TEM) assembly_reaction->tem_invitro morphology_analysis_invitro Capsid Morphology Analysis tem_invitro->morphology_analysis_invitro hbv_cell_line HBV-producing Cell Line cam_incell CAM Treatment hbv_cell_line->cam_incell harvesting Harvest Cells & Supernatant cam_incell->harvesting purification Capsid Purification (Sucrose Gradient) harvesting->purification tem_incell Transmission Electron Microscopy (TEM) purification->tem_incell morphology_analysis_incell Capsid Morphology Analysis tem_incell->morphology_analysis_incell

Caption: Workflow for studying CAM effects on capsid formation.

Mechanism of Action of Capsid Assembly Modulators

mechanism_of_action cluster_normal Normal HBV Capsid Assembly cluster_cam CAM-mediated Capsid Assembly hbc_dimers_normal HBc Dimers assembly_normal Self-Assembly hbc_dimers_normal->assembly_normal hbc_dimers_cam HBc Dimers pgRNA_pol pgRNA + Polymerase genome_encapsidation Genome Encapsidation pgRNA_pol->genome_encapsidation assembly_normal->genome_encapsidation mature_capsid Mature, Genome-containing Capsid genome_encapsidation->mature_capsid accelerated_assembly Accelerated Assembly hbc_dimers_cam->accelerated_assembly cam Capsid Assembly Modulator (CAM) cam->accelerated_assembly empty_capsid Empty Capsid accelerated_assembly->empty_capsid

Caption: CAMs accelerate assembly, forming empty capsids.

References

Troubleshooting & Optimization

Troubleshooting JNJ-632 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the insolubility of JNJ-632 in aqueous solutions during experimental procedures.

General Information

This compound is a modulator of the hepatitis B virus (HBV) capsid assembly.[1][2] Like many small molecule compounds used in research, achieving and maintaining its solubility in aqueous buffers can be a critical challenge for obtaining reliable and reproducible experimental results. This guide offers practical solutions and protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility. This compound is sparingly soluble in water. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the solubility limit of the compound in the final solution can be exceeded, leading to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use fresh, anhydrous DMSO to avoid introducing moisture, which can affect the solubility and stability of the compound.[3]

Q3: What is the maximum recommended concentration of DMSO in my final working solution for cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at 0.1% or lower, as higher concentrations can have cytotoxic effects or influence cellular processes, leading to confounding experimental results.

Q4: Can I heat or sonicate my this compound solution to improve its solubility?

A4: Gentle warming and sonication can be effective methods to aid in the dissolution of this compound.[1][4] However, it is crucial to use these methods with caution to avoid thermal degradation of the compound. Always refer to the manufacturer's stability data if available.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to troubleshooting insolubility issues with this compound in your experiments.

Issue 1: this compound precipitates immediately upon dilution in aqueous buffer.
  • Question: What steps can I take to prevent immediate precipitation?

  • Answer:

    • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay to a level below its aqueous solubility limit.

    • Use Co-solvents: Consider the use of a co-solvent in your final aqueous buffer. The choice of co-solvent will depend on the experimental system. For in vivo studies, formulations with PEG300 and Tween 80 have been noted.[1]

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes help to keep the compound in solution.

Issue 2: My this compound solution appears cloudy or hazy.
  • Question: What does a cloudy solution indicate, and how can I resolve it?

  • Answer: A cloudy or hazy solution suggests the presence of undissolved microscopic particles or aggregates of this compound.

    • Filtration: After attempting to dissolve the compound, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this will reduce the effective concentration of the compound.

    • Solubility Testing: It is advisable to perform a preliminary solubility test in your specific buffer system to determine the practical solubility limit before proceeding with your main experiments.

Issue 3: I am seeing inconsistent results in my assays, which I suspect are due to solubility issues.
  • Question: How can poor solubility lead to inconsistent results, and how can I improve reproducibility?

  • Answer: Poor solubility can lead to variability in the actual concentration of the compound in solution, resulting in poor reproducibility.

    • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Use of Surfactants or Solubilizing Agents: The inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, in the final buffer can help to maintain the solubility of hydrophobic compounds.[3]

Quantitative Data Summary

The following tables summarize the available solubility data for this compound and provide a reference for commonly used co-solvents.

Table 1: this compound Solubility Data

SolventConcentrationReference
DMSO125 mg/mL (330.32 mM)[1]

Table 2: Common Co-solvents for In Vivo Formulations

Co-solvent / ExcipientTypical Concentration RangeNotes
DMSO1-10%Often used in combination with other agents.
PEG300 / PEG40030-60%Polyethylene glycols are common solubilizing agents.
Tween 80 (Polysorbate 80)1-10%A non-ionic surfactant used to improve wetting and solubility.
Saline30-50%Used as the aqueous vehicle.

This table provides general ranges; the optimal formulation needs to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: General Method for Testing the Aqueous Solubility of this compound
  • Materials: this compound stock solution (in DMSO), the desired aqueous buffer (e.g., PBS, cell culture medium), sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your chosen aqueous buffer. For example, prepare final concentrations ranging from 0.1 µM to 100 µM.

    • Ensure the final concentration of DMSO is constant across all dilutions and is compatible with your assay system (e.g., 0.1%).

    • Mix each dilution thoroughly by vortexing.

    • Incubate the solutions at the temperature of your intended experiment (e.g., 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each solution for any signs of precipitation or cloudiness.

    • For a more quantitative assessment, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

    • The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the practical solubility limit in that specific buffer.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Insolubility start Start: this compound Insolubility Observed check_stock Is the stock solution clear? start->check_stock precip_on_dilution Precipitation upon dilution in aqueous buffer? check_stock->precip_on_dilution Yes reprepare_stock Re-prepare stock solution with fresh, anhydrous DMSO check_stock->reprepare_stock No lower_conc Lower the final working concentration precip_on_dilution->lower_conc Yes use_cosolvent Use a co-solvent (e.g., PEG300) or surfactant (e.g., Tween 80) precip_on_dilution->use_cosolvent optimize_dilution Optimize dilution method (e.g., slow addition of buffer) precip_on_dilution->optimize_dilution test_solubility Perform solubility test in the specific buffer lower_conc->test_solubility use_cosolvent->test_solubility optimize_dilution->test_solubility reprepare_stock->check_stock end_success Success: Soluble solution achieved test_solubility->end_success Issue Resolved end_fail Insolubility persists: Consider alternative formulation strategies test_solubility->end_fail Issue Persists ExperimentalImpact Impact of Poor Solubility on Experimental Outcomes cluster_0 Ideal Scenario: Compound is Soluble cluster_1 Problem Scenario: Compound is Insoluble soluble_compound This compound is fully dissolved in the assay buffer accurate_conc Actual concentration = Nominal concentration soluble_compound->accurate_conc reliable_data Reliable and reproducible assay results accurate_conc->reliable_data insoluble_compound This compound precipitates or forms aggregates inaccurate_conc Actual concentration < Nominal concentration insoluble_compound->inaccurate_conc unreliable_data Inconsistent and erroneous assay results inaccurate_conc->unreliable_data start This compound added to aqueous buffer start->soluble_compound Good Solubility start->insoluble_compound Poor Solubility

References

How to address JNJ-632 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Understanding the compound's polypharmacology is critical for accurately interpreting cellular assay results and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: I am using JNJ-7706621 to study CDK1 inhibition, but I'm observing endoreduplication and polyploidy in my cells. Is this an expected outcome?

A1: Yes, this is a known effect of JNJ-7706621 and is likely due to its potent inhibition of Aurora Kinase B.[1] While your primary target may be CDK1, JNJ-7706621 also strongly inhibits Aurora kinases, which are crucial for proper chromosome segregation and cytokinesis.[1] Inhibition of Aurora Kinase B can lead to a failure of cell division after DNA replication, resulting in endoreduplication and a population of cells with >4N DNA content.[2]

Q2: My cells are arresting in G2/M phase, but I was expecting a G1 arrest based on CDK inhibition. Why is this happening?

A2: JNJ-7706621 can induce both a delay in G1 progression and a strong arrest at the G2/M phase of the cell cycle.[1][2] The G1 delay is consistent with the inhibition of CDKs such as CDK2 and CDK4/6. However, the more prominent G2/M arrest is a hallmark of inhibiting both CDK1 (essential for mitotic entry) and Aurora Kinases (essential for mitotic progression).[1] The observed phenotype will be a combination of these on- and off-target effects.

Q3: How can I differentiate between the cellular effects of CDK inhibition and Aurora Kinase inhibition when using JNJ-7706621?

A3: To dissect the specific contributions of CDK versus Aurora Kinase inhibition, a multi-pronged approach is recommended. This includes using more selective inhibitors for comparison, molecular biology techniques like siRNA or CRISPR to knock down specific targets, and observing specific cellular markers. For a detailed workflow, please refer to the "Experimental Protocols" section below.

Q4: What is the recommended concentration range for JNJ-7706621 in cellular assays?

A4: The optimal concentration of JNJ-7706621 is highly dependent on the cell line and the specific biological question. At lower concentrations, you may observe a slowing of cell growth (cytostatic effects), while at higher concentrations, the compound induces cell death (cytotoxicity).[1] It is crucial to perform a dose-response curve for your specific cell line, typically ranging from 100 nM to 5 µM, to determine the IC50 for cell proliferation and to select appropriate concentrations for your experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-7706621

Target KinaseIC50 (nM)
CDK1/cyclin B9[3]
CDK2/cyclin E3[3]
CDK4/cyclin D1253[3]
CDK6/cyclin D1175[3]
Aurora A11[3]
Aurora B15[3]
VEGF-R2154[4]
FGF-R2254[4]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer112 - 284[4][5]
HCT-116Colorectal Carcinoma112 - 254[4][5]
A375Melanoma447[5]
PC3Prostate Cancer112 - 514[4][5]
DU145Prostate Cancer112 - 514[4][5]
MDA-MB-231Breast Cancer112 - 514[4][5]

Experimental Protocols

Protocol 1: Deconvoluting On- and Off-Target Effects of JNJ-7706621

Objective: To determine whether a cellular phenotype observed with JNJ-7706621 treatment is due to inhibition of the intended target (e.g., CDK1) or an off-target (e.g., Aurora Kinase B).

Methodology:

  • Chemical Genomics Approach:

    • Treat cells with JNJ-7706621 at a concentration that produces the phenotype of interest.

    • In parallel, treat cells with a highly selective CDK1 inhibitor (e.g., RO-3306) and a highly selective Aurora Kinase B inhibitor (e.g., ZM447439) over a range of concentrations.

    • Compare the phenotype (e.g., cell cycle profile, protein phosphorylation) across the different treatments. If the phenotype matches the selective Aurora Kinase B inhibitor, it is likely an off-target effect of JNJ-7706621.

  • Genetic Approach (Target Knockdown):

    • Use siRNA or shRNA to specifically knock down the expression of CDK1 and Aurora Kinase B in separate cell populations.

    • Treat the knockdown cells and a control cell line (with non-targeting siRNA/shRNA) with JNJ-7706621.

    • Interpretation:

      • If the phenotype is lost in the Aurora Kinase B knockdown cells but not in the CDK1 knockdown cells, the effect is mediated by Aurora Kinase B.

      • If the phenotype is lost in the CDK1 knockdown cells, the effect is on-target.

  • Biochemical Marker Analysis:

    • Treat cells with JNJ-7706621 and analyze specific phosphorylation events downstream of each kinase.

    • CDK1 activity marker: Phosphorylation of Lamin A/C (Ser22).

    • Aurora Kinase B activity marker: Phosphorylation of Histone H3 (Ser10).[1]

    • Analyze these markers via Western Blot or immunofluorescence to determine which pathway is being inhibited at a given concentration of JNJ-7706621.

Visualizations

cluster_0 JNJ-7706621 Inhibition cluster_1 On-Target Pathway (CDKs) cluster_2 Off-Target Pathway (Aurora Kinases) JNJ JNJ-7706621 CDK1 CDK1 JNJ->CDK1 inhibits AuroraB Aurora B JNJ->AuroraB inhibits G2M_Transition G2/M Transition CDK1->G2M_Transition promotes CDK1->G2M_Transition Cytokinesis Cytokinesis AuroraB->Cytokinesis required for AuroraB->Cytokinesis

Caption: Dual inhibitory action of JNJ-7706621 on CDK1 and Aurora B pathways.

start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response (JNJ-7706621) start->dose_response selective_inhibitors Test Selective Inhibitors (CDK1 vs. Aurora B) dose_response->selective_inhibitors knockdown Target Knockdown (siRNA/shRNA) dose_response->knockdown biomarkers Analyze Pathway Biomarkers (p-H3, p-Lamin) dose_response->biomarkers compare Compare Phenotypes selective_inhibitors->compare knockdown->compare biomarkers->compare on_target Conclusion: On-Target Effect compare->on_target Phenotype matches CDK1 inhibition off_target Conclusion: Off-Target Effect compare->off_target Phenotype matches Aurora B inhibition

Caption: Experimental workflow for deconvoluting on- and off-target effects.

phenotype Phenotype Observed with JNJ-7706621 question1 Is endoreduplication present? phenotype->question1 aurora_effect Likely Aurora Kinase Off-Target Effect question1->aurora_effect Yes question2 Is there a G2/M arrest? question1->question2 No cdk_aurora_effect Combined CDK1 and Aurora Kinase Effect question2->cdk_aurora_effect Yes cdk_effect Likely CDK-dominant Effect (e.g., G1 delay) question2->cdk_effect No

Caption: Troubleshooting logic for interpreting JNJ-7706621-induced phenotypes.

References

Overcoming JNJ-632-induced cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with JNJ-7706621-induced cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: Why is JNJ-7706621 causing high levels of cytotoxicity in my cell line?

A1: JNJ-7706621 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDK1, CDK2) and Aurora Kinases (Aurora A, Aurora B).[1][2][3] Its mechanism of action is to disrupt cell cycle regulation, which is fundamental for cell proliferation. By inhibiting these key kinases, JNJ-7706621 can delay progression through the G1 phase and arrest the cell cycle at the G2-M phase.[1][4] This disruption, especially at higher concentrations, leads to the activation of apoptosis (programmed cell death), resulting in the observed cytotoxicity.[1][5][6] This is the intended on-target effect of the compound in cancer cell lines.

Q2: I'm observing massive cell death even at what I believe are low concentrations. What are the initial troubleshooting steps?

A2: If you are seeing higher-than-expected cytotoxicity, it is crucial to systematically rule out experimental variables. Follow these initial steps:

  • Verify Compound Concentration: Double-check all calculations for dilution series. Ensure the stock concentration is accurate and that the compound has been fully dissolved.

  • Evaluate Solvent Toxicity: Prepare a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity.

  • Confirm Cell Health: Before treatment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[7]

  • Check Cell Line Sensitivity: JNJ-7706621 shows varied potency across different cell lines. Cancer cells are significantly more sensitive than normal human cells.[1][4] Verify the published IC50 values for your specific cell line or a similar one (see Table 1).

Troubleshooting_Workflow start High Cytotoxicity Observed check_calc 1. Verify Compound Concentration & Dilutions start->check_calc check_solvent 2. Run Vehicle-Only Control check_calc->check_solvent Calculations Correct re_evaluate Re-evaluate Experiment (e.g., Contamination, Reagent Quality) check_calc->re_evaluate Error Found check_cells 3. Assess Pre-Treatment Cell Health & Density check_solvent->check_cells Solvent Not Toxic check_solvent->re_evaluate Solvent is Toxic check_ic50 4. Compare with Published IC50 Values check_cells->check_ic50 Cells Healthy check_cells->re_evaluate Cells Unhealthy conclusion Cytotoxicity is Likely On-Target Effect check_ic50->conclusion Results Align check_ic50->re_evaluate Major Discrepancy

Initial workflow for troubleshooting unexpected cytotoxicity.

Q3: How can I differentiate between a cytostatic (growth inhibition) and a cytotoxic (cell-killing) effect?

A3: JNJ-7706621 exhibits a concentration-dependent effect. At lower concentrations, it tends to be cytostatic, slowing cell growth, while at higher concentrations, it becomes cytotoxic.[1][4][5]

To distinguish between these effects:

  • Cell Counting: Perform a time-course experiment and count viable cells (e.g., using trypan blue exclusion). A cytostatic effect will result in a plateau of cell numbers, whereas a cytotoxic effect will cause a decrease in viable cell count compared to the starting number.

  • Apoptosis Assays: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. An increase in Annexin V positive cells indicates apoptosis, a clear sign of cytotoxicity.

  • Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies after drug treatment. A reduction in colony number or size indicates a cytotoxic or sustained cytostatic effect.[4]

Concentration_Effect conc JNJ-7706621 Concentration low_conc Low Concentration conc->low_conc high_conc High Concentration conc->high_conc cytostatic Cytostatic Effect (Growth Arrest, G2/M Delay) low_conc->cytostatic cytotoxic Cytotoxic Effect (Apoptosis, Cell Death) high_conc->cytotoxic

Concentration-dependent effects of JNJ-7706621.

Q4: My MTT cell viability assay results are inconsistent or show an unexpected increase in signal at certain concentrations. What could be the issue?

A4: While MTT assays are common, they measure metabolic activity, not necessarily cell viability directly.[8] This can be a confounding factor for compounds like JNJ-7706621 that affect the cell cycle.

  • Endoreduplication: JNJ-7706621 is known to induce endoreduplication (DNA replication without cell division), leading to large, polyploid cells.[1][4] These larger cells may have increased metabolic activity, which can lead to a stronger MTT signal and an underestimation of cytotoxicity.

  • Metabolic Changes: The compound might directly alter the metabolic state of the cells, independent of viability.

  • Assay Interference: Ensure that phenol (B47542) red in your culture medium is not interfering with absorbance readings; use a phenol red-free medium if necessary.[9]

Recommended Solution: Use a viability assay that is independent of metabolic activity. Assays based on membrane integrity, such as LDH release assays or fluorescence-based methods using membrane-impermeable DNA dyes (e.g., Propidium Iodide, DAPI), will provide a more direct measure of cell death.[8][10]

Q5: How can I modulate the cytotoxic effect to study other biological outcomes, like G2/M arrest, without widespread cell death?

A5: To achieve a specific biological window, you need to carefully titrate both concentration and exposure time.

  • Fine-Tune Concentration: Perform a detailed dose-response curve using a narrow range of concentrations around the reported IC50 value for your cell line. Analyze endpoints at each concentration (e.g., cell cycle profile, protein phosphorylation, and apoptosis markers).

  • Optimize Exposure Time: The effects of JNJ-7706621 are time-dependent. A shorter exposure time (e.g., 12-24 hours) may be sufficient to induce cell cycle arrest without triggering significant apoptosis, which often requires longer incubation.

  • Washout Experiments: The growth-inhibitory effects of JNJ-7706621 can be reversible at lower concentrations.[4] You can treat cells for a defined period, then wash the compound out and replace it with fresh media to assess recovery and long-term fate.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for JNJ-7706621 across various cell lines. Note the significant difference in potency between cancer and normal cell types.

Table 1: JNJ-7706621 In Vitro IC50 Values

Cell LineCell TypeIC50 (nM)Reference
HCT-116Human Colon Carcinoma112 - 254[2][3][11]
HeLaHuman Cervical Adenocarcinoma112 - 284[2][3][11]
A375Human Malignant Melanoma447[3][11]
SK-OV-3Human Ovarian Cancer131[2]
PC3Human Prostate Cancer514[2]
MDA-MB-231Human Breast Cancer227[2]
MRC-5Normal Human Lung Fibroblast3,670[2]
HUVECNormal Human Endothelial Cells5,420[2]

Signaling Pathway Overview

JNJ-7706621 exerts its effect by targeting key regulators of the cell cycle.

Signaling_Pathway cluster_cdk CDK Inhibition cluster_aurora Aurora Kinase Inhibition JNJ JNJ-7706621 CDK1_B CDK1 / Cyclin B JNJ->CDK1_B CDK2_E CDK2 / Cyclin E JNJ->CDK2_E Aurora_AB Aurora A / B JNJ->Aurora_AB G2_M G2/M Transition CDK1_B->G2_M promotes G1_S G1/S Transition CDK2_E->G1_S promotes Arrest G2/M Arrest & Endoreduplication G2_M->Arrest Spindle Mitotic Spindle Assembly Aurora_AB->Spindle regulates Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Simplified signaling pathway of JNJ-7706621.

Key Experimental Protocols

1. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

  • Treatment: Treat cells with various concentrations of JNJ-7706621 and a vehicle control for the desired time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells to ensure the entire population is analyzed. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer.

2. Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Seeding and Treatment: Seed and treat cells with JNJ-7706621 as described above.

  • Harvesting: Collect all cells (adherent and floating). Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension (1x10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Analysis: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

JNJ-632 Assay Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the JNJ-632 assay. This resource is designed to help researchers, scientists, and drug development professionals achieve reproducible and reliable data. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] Its primary mechanism involves accelerating the kinetics of capsid assembly, which prevents the proper encapsidation of the viral polymerase-pregenomic RNA complex, thereby blocking viral replication.[2][3] This compound has a dual mechanism of action, inhibiting both early and late steps of the HBV life cycle.[2][3] Specifically, it induces the formation of morphologically intact viral capsids that are empty of genetic material.[2][3][4]

2. What cell lines are suitable for the this compound assay?

The this compound assay is commonly performed using the HepG2.2.15 cell line, which is a stable, HBV-producing human liver cell line.[1] Primary human hepatocytes (PHHs) are also considered a gold standard for in vitro HBV infection studies with this compound.[3] Another cell line used in related studies is the HepAD38 cell line.[5]

3. What is the typical effective concentration (EC50) of this compound?

The mean EC50 of this compound in HepG2.2.15 cells is approximately 121 nM.[1] It shows similar activity across HBV genotypes A to D, with EC50 values ranging from 100 to 240 nM.[1][2]

4. How should this compound be prepared for in vitro experiments?

For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

5. What are the key controls to include in a this compound experiment?

To ensure data validity, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of DMSO (or the solvent used for this compound) as the experimental wells.

  • Untreated Control: Cells that are not treated with either this compound or the vehicle.

  • Positive Control: A known inhibitor of HBV replication (e.g., Entecavir) to confirm that the assay system is responsive to antiviral compounds.

  • Negative Control: A compound known to be inactive against HBV.

Troubleshooting Guide for Reproducible Data

High variability in experimental results is a common challenge.[6][7] This guide addresses potential issues in a structured format to help you identify and resolve them.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in multi-well plates.[8][9]- Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and practice consistent pipetting techniques. - Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.[9]
Low Assay Signal or No Dose-Response Inactive compound, incorrect assay endpoint, suboptimal reagent concentrations, low cell viability.[10]- Verify the identity and purity of the this compound compound. - Confirm that the assay readout (e.g., qPCR for HBV DNA) is functioning correctly. - Optimize reagent concentrations and incubation times. - Assess cell health and viability before and after the experiment.[10]
Inconsistent Results Between Experiments Variations in cell passage number, reagent lot-to-lot differences, fluctuations in incubator conditions.[11]- Use cells within a consistent and defined passage number range. - Qualify new lots of critical reagents (e.g., serum, media) before use in experiments. - Regularly monitor and calibrate incubator temperature, CO2, and humidity levels.
High Background Signal Contamination (mycoplasma or bacterial), non-specific antibody binding (if using immunoassays), autofluorescence of compounds.- Regularly test cell cultures for mycoplasma contamination.[12] - Optimize blocking steps and antibody concentrations for immunoassays. - Include a compound-only control (no cells) to check for autofluorescence.
Unexpected Cytotoxicity High concentration of this compound, high solvent concentration (e.g., DMSO), poor cell health.- Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). - Ensure the final DMSO concentration is below toxic levels. - Use healthy, actively dividing cells for your experiments.

Experimental Protocols

Protocol: In Vitro Anti-HBV Assay using this compound in HepG2.2.15 Cells

This protocol outlines a method to determine the EC50 of this compound by measuring the reduction in extracellular HBV DNA.

Materials:

  • HepG2.2.15 cells

  • Culture medium: RPMI 1640 supplemented with 2% Fetal Bovine Serum (FBS)[1]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • Reagents for DNA extraction (e.g., DNeasy 96 Tissue Kit)

  • Reagents for qPCR (primers, probes, master mix)

Methodology:

  • Cell Seeding:

    • Culture HepG2.2.15 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium. A common dilution series is 1:4.[1]

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubation:

    • Incubate the treated plates for 4 days at 37°C in a 5% CO2 atmosphere.[1]

  • Sample Collection and DNA Extraction:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Extract viral DNA from the supernatant using a suitable DNA extraction kit, following the manufacturer's instructions.

  • Quantification of HBV DNA by qPCR:

    • Perform real-time PCR to quantify the amount of HBV DNA in each sample. Use specific primers and probes for a conserved region of the HBV genome.

    • Include a standard curve of known HBV DNA concentrations to allow for absolute quantification.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

Visualizations

HBV Life Cycle and the Mechanism of this compound

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA_Formation 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription 4. Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation 5. Translation pgRNA->Translation Encapsidation 6. Encapsidation pgRNA->Encapsidation Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly 8. Capsid Assembly Reverse_Transcription->Capsid_Assembly Budding 9. Budding & Release Capsid_Assembly->Budding JNJ632 This compound JNJ632->Encapsidation Blocks pgRNA encapsidation JNJ632->Capsid_Assembly Accelerates assembly of empty capsids

Caption: Mechanism of this compound in the HBV life cycle.

Experimental Workflow for this compound Assay

Assay_Workflow Start Start Cell_Seeding 1. Seed HepG2.2.15 cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition 3. Add this compound serial dilutions and controls Incubation_24h->Compound_Addition Incubation_4d 4. Incubate for 4 days Compound_Addition->Incubation_4d Supernatant_Collection 5. Collect supernatant Incubation_4d->Supernatant_Collection DNA_Extraction 6. Extract viral DNA Supernatant_Collection->DNA_Extraction qPCR 7. Quantify HBV DNA via qPCR DNA_Extraction->qPCR Data_Analysis 8. Analyze data and calculate EC50 qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro this compound anti-HBV assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Data? High_CV High CV in replicates? Start->High_CV Low_Signal Low signal or no dose response? High_CV->Low_Signal No Check_Plating Review cell plating and pipetting High_CV->Check_Plating Yes Inter_Assay_Var High inter-assay variability? Low_Signal->Inter_Assay_Var No Check_Compound Verify compound activity and assay reagents Low_Signal->Check_Compound Yes Standardize_Protocol Standardize cell passage, reagent lots, and conditions Inter_Assay_Var->Standardize_Protocol Yes End Data is reproducible Inter_Assay_Var->End No Check_Plating->Low_Signal Check_Compound->Inter_Assay_Var Standardize_Protocol->End

Caption: A logical approach to troubleshooting assay variability.

References

Validation & Comparative

A Head-to-Head Comparison of JNJ-73763989 (JNJ-632) and JNJ-56136379 (Bersacapavir) in the Inhibition of Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), JNJ-73763989 (formerly JNJ-632) and JNJ-56136379 (bersacapavir). Both compounds, developed by Janssen Pharmaceuticals, represent a promising class of antivirals that target the HBV core protein, a critical component in the viral life cycle. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key mechanisms and workflows.

Mechanism of Action: A Dual Approach to HBV Inhibition

Both this compound and JNJ-56136379 are classified as Class II or Type II CAMs. Their primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc). This binding accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1] This effectively disrupts a late-stage event in the viral replication cycle.

Furthermore, these CAMs exhibit a secondary, early-stage antiviral activity. When present at the time of infection, they can interfere with the establishment of covalently closed circular DNA (cccDNA), the persistent viral reservoir in the nucleus of infected hepatocytes.[1][2] This dual mechanism of action distinguishes them from nucleos(t)ide analogs (NAs), the current standard of care, which only target the reverse transcription step.

cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cluster_entry Viral Entry & Early Steps cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Transcription pgRNA_out pgRNA pgRNA->pgRNA_out Export Encapsidation Encapsidation pgRNA_out->Encapsidation HBc_dimers HBc Dimers HBc_dimers->Encapsidation Empty_Capsid Empty Capsid (No pgRNA/Polymerase) HBc_dimers->Empty_Capsid Viral_Polymerase Viral Polymerase Viral_Polymerase->Encapsidation Mature_Capsid Mature Capsid (with pgRNA & Polymerase) Encapsidation->Mature_Capsid HBV_Virion HBV Virion Mature_Capsid->HBV_Virion Envelopment & Release CAMs This compound / JNJ-56136379 CAMs->HBc_dimers Misdirects Assembly cccDNA_formation cccDNA Formation CAMs->cccDNA_formation Inhibits Uncoating Uncoating HBV_Virion->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA_formation cccDNA_formation->cccDNA

Fig 1. Dual mechanism of action of this compound and JNJ-56136379.

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro antiviral activity of this compound and JNJ-56136379 from published studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.

Table 1: EC50 Values for HBV DNA Reduction

CompoundCell LineEC50 (nM)Genotype(s) Tested
This compound HepG2.2.15121 (mean)D
Primary Human Hepatocytes101-240A, B, C, D
JNJ-56136379 HepG2.11754 (median)Not specified
Primary Human Hepatocytes93 (median)Not specified
Clinical Isolates10-33 (median)A-H

Table 2: Inhibition of Other Viral Markers

CompoundMarkerCell LineEC50 (nM)Notes
This compound cccDNAPrimary Human HepatocytesDose-dependent preventionWhen added at time of inoculation
HBe/cAg & HBsAgPrimary Human HepatocytesDose-dependent reductionWhen added at time of inoculation
JNJ-56136379 Intracellular HBV RNAPrimary Human Hepatocytes876 (median)Indicative of cccDNA formation inhibition
HBsAg & HBeAgPrimary Human HepatocytesDose-dependent reductionWhen added at time of inoculation

Experimental Protocols

Detailed below are generalized protocols for key experiments used to evaluate the antiviral activity of CAMs. These are intended to be representative and may not reflect the exact methodologies used in all cited studies.

Cell-Based HBV Replication Assay (HepG2.2.15)

This assay utilizes the HepG2.2.15 cell line, which is a stable transfectant that constitutively produces HBV particles.

  • Cell Culture: Maintain HepG2.2.15 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound or JNJ-56136379).

  • Incubation: Incubate the plates for 4-6 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.

  • HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%, using a dose-response curve fitting software.

Start Seed HepG2.2.15 cells Treatment Add serially diluted This compound / JNJ-56136379 Start->Treatment Incubation Incubate 4-6 days Treatment->Incubation Collection Collect supernatant Incubation->Collection Extraction Extract HBV DNA Collection->Extraction qPCR Quantify HBV DNA by qPCR Extraction->qPCR Analysis Calculate EC50 qPCR->Analysis

Fig 2. General workflow for evaluating CAMs in HepG2.2.15 cells.
Primary Human Hepatocyte (PHH) Infection Assay

This model more closely mimics the natural infection process in the human liver.

  • Hepatocyte Plating: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • Infection and Treatment:

    • Early Inhibition Assay: Inoculate the hepatocytes with HBV-positive serum in the presence of serial dilutions of the test compound.

    • Late Inhibition Assay: Inoculate the hepatocytes with HBV-positive serum. After an established infection (e.g., 4-5 days), add serial dilutions of the test compound to the culture medium.

  • Incubation: Maintain the infected cultures for a specified period (e.g., 10-12 days), with regular medium changes containing the test compound.

  • Marker Quantification:

    • Extracellular HBV DNA: Collect supernatant at various time points and quantify using qPCR as described above.

    • Intracellular HBV RNA/cccDNA: At the end of the experiment, lyse the cells and extract total nucleic acids. Treat with DNase to remove residual rcDNA and plasmid DNA. Quantify pgRNA by reverse transcription qPCR (RT-qPCR) and cccDNA by a specific qPCR assay that distinguishes it from other viral DNA forms.

    • HBsAg/HBeAg: Quantify the levels of secreted HBsAg and HBeAg in the culture supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the EC50 values for the reduction of each viral marker.

Quantification of HBV Markers
  • HBV DNA (qPCR):

    • Reaction Mix: Prepare a master mix containing a commercial qPCR master mix, forward and reverse primers targeting the HBV S gene, and a fluorescently labeled probe.

    • Thermal Cycling: Perform the qPCR reaction using a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Standard Curve: Include a serial dilution of a plasmid containing the HBV target sequence to generate a standard curve for absolute quantification.

  • HBsAg/HBeAg (ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

    • Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.

    • Readout: Measure the absorbance at 450 nm using a plate reader and calculate the antigen concentration based on the standard curve.

Summary and Conclusion

The ability of these CAMs to interfere with cccDNA formation is a significant advantage over existing nucleos(t)ide analogs and holds promise for achieving a functional cure for chronic hepatitis B. Further clinical evaluation is necessary to determine the in vivo efficacy and safety profiles of these compounds and their potential role in combination therapies.

References

A Comparative Analysis of JNJ-56136379 (Bersacapavir) and Nucleos(t)ide Analogues in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel capsid assembly modulator, JNJ-56136379 (bersacapavir), with established nucleos(t)ide analogue (NA) therapies for chronic hepatitis B (CHB). This document summarizes key findings from clinical trials, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

Executive Summary

JNJ-56136379, a capsid assembly modulator, represents a distinct therapeutic approach to CHB by interfering with the formation of the viral capsid. This mechanism of action differs fundamentally from that of NAs, which primarily inhibit the reverse transcriptase activity of the viral polymerase. Clinical trial data suggests that while JNJ-56136379 in combination with NAs can lead to significant reductions in hepatitis B surface antigen (HBsAg), it has not yet demonstrated superiority in achieving functional cure (HBsAg seroclearance) compared to NAs alone. However, the combination therapy has shown promise in achieving deeper viral suppression and a higher proportion of patients meeting criteria for discontinuing NA treatment.

Data Presentation

The following tables summarize the key efficacy data from the REEF-1 and REEF-2 clinical trials, comparing treatment arms that include JNJ-56136379 with control arms receiving NAs alone.

Table 1: Efficacy Outcomes from the REEF-1 Study at Week 48 [1][2][3][4][5][6][7]

Treatment ArmNumber of Patients (n)Patients Meeting NA Stopping Criteria (%)Mean HBsAg Reduction (log10 IU/mL)Patients with HBsAg <100 IU/mL (%)
JNJ-56136379 + NA480--
JNJ-73763989 (40mg) + NA935--
JNJ-73763989 (100mg) + NA9316--
JNJ-73763989 (200mg) + NA96192.674.7
JNJ-73763989 + JNJ-56136379 + NA959--
Placebo + NA (Control)452--

NA stopping criteria: ALT < 3x upper limit of normal, HBV DNA < lower limit of quantitation, HBeAg negative, and HBsAg < 10 IU/mL.

Table 2: Efficacy Outcomes from the REEF-2 Study at Week 48 (On-Treatment) and Follow-up Week 48 (Off-Treatment) [8]

Treatment ArmNumber of Patients (n)Mean HBsAg Reduction from Baseline (log10 IU/mL) at Week 48Patients with >1 log10 IU/mL HBsAg Reduction at Follow-up Week 48 (%)Patients with HBsAg <100 IU/mL at Follow-up Week 48 (%)Patients Restarting NAs During Follow-up (%)
JNJ-73763989 + JNJ-56136379 + NA811.8981.546.99.1
Placebo + NA (Control)410.0612.515.026.8

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials are outlined below.

Quantification of HBV DNA

This protocol describes the general steps for quantifying HBV DNA levels in patient serum using a real-time polymerase chain reaction (RT-PCR) assay.[9][10][11]

Objective: To measure the amount of circulating HBV DNA, a marker of active viral replication.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Centrifuge to separate serum.

    • Store serum at -80°C until analysis.

    • Automated or manual extraction of HBV DNA from serum samples.

  • Real-Time PCR:

    • Amplify a specific target region of the HBV genome using a validated RT-PCR assay.

    • The assay should include an internal control to monitor for PCR inhibition.

    • Quantification is achieved by comparing the amplification signal of the patient sample to a standard curve of known HBV DNA concentrations.

  • Data Analysis:

    • Results are typically reported in international units per milliliter (IU/mL).

    • The lower limit of quantification (LLOQ) and the linear range of the assay should be clearly defined.

Quantification of Hepatitis B Surface Antigen (HBsAg)

This protocol outlines the general procedure for quantifying HBsAg levels in patient serum.

Objective: To measure the level of HBsAg, a key biomarker for monitoring disease progression and treatment response.

Methodology:

  • Sample Collection and Preparation:

    • Follow the same procedure as for HBV DNA quantification.

  • Quantitative Immunoassay:

    • Utilize a quantitative chemiluminescent immunoassay (CLIA) or enzyme-linked immunosorbent assay (ELISA).

    • Patient serum is incubated with microparticles coated with anti-HBs antibodies.

    • A second anti-HBs antibody conjugated to an enzyme or a chemiluminescent label is added.

    • The amount of light or color produced is proportional to the concentration of HBsAg in the sample.

  • Data Analysis:

    • Results are reported in IU/mL, calibrated against a World Health Organization (WHO) standard.

Quantification of HBV cccDNA

This protocol provides a general overview of the technically challenging process of quantifying covalently closed circular DNA (cccDNA) from liver tissue.[12][13][14][15][16]

Objective: To measure the amount of cccDNA in infected hepatocytes, which serves as the transcriptional template for HBV replication and is a key target for curative therapies.

Methodology:

  • Sample Collection and Preparation:

    • Obtain a liver biopsy specimen.

    • Isolate total DNA from the liver tissue.

    • Employ methods to enrich for cccDNA and remove other forms of HBV DNA (e.g., Hirt extraction, plasmid-safe adenosine (B11128) triphosphate-dependent DNase treatment).

  • cccDNA-Specific qPCR:

    • Design primers that specifically amplify the cccDNA molecule, often spanning the gap region of the relaxed circular DNA.

    • Perform qPCR to quantify the cccDNA copy number.

  • Data Analysis:

    • Normalize cccDNA copy number to a host housekeeping gene (e.g., albumin, GAPDH) to account for variations in the amount of input DNA.

    • Results are expressed as cccDNA copies per cell or per microgram of genomic DNA.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of JNJ-56136379 and nucleos(t)ide analogues in the context of the HBV life cycle.

HBV_Lifecycle_JNJ56136379 cluster_host_cell Hepatocyte cluster_nucleus Nucleus HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_protein Core Protein Translation->Core_protein Polymerase Polymerase Translation->Polymerase Core_protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Virion_assembly Virion Assembly & Egress Reverse_Transcription->Virion_assembly JNJ_6379 JNJ-56136379 (Bersacapavir) JNJ_6379->Encapsidation Inhibits

Caption: Mechanism of action of JNJ-56136379 (Bersacapavir).

HBV_Lifecycle_NAs cluster_host_cell Hepatocyte cluster_nucleus Nucleus HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_protein Core Protein Translation->Core_protein Polymerase Polymerase Translation->Polymerase Core_protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Virion_assembly Virion Assembly & Egress Reverse_Transcription->Virion_assembly NAs Nucleos(t)ide Analogues NAs->Reverse_Transcription Inhibits

Caption: Mechanism of action of Nucleos(t)ide Analogues (NAs).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the efficacy of antiviral compounds against HBV.

Experimental_Workflow Patient_Samples Patient Serum/Liver Biopsy Collection Nucleic_Acid_Extraction Nucleic Acid Extraction (HBV DNA, cccDNA) Patient_Samples->Nucleic_Acid_Extraction Protein_Quantification Protein Quantification (HBsAg) Patient_Samples->Protein_Quantification qPCR Quantitative PCR (qPCR) Nucleic_Acid_Extraction->qPCR Immunoassay Quantitative Immunoassay Protein_Quantification->Immunoassay Data_Analysis Data Analysis and Comparison qPCR->Data_Analysis Immunoassay->Data_Analysis

Caption: General experimental workflow for HBV antiviral efficacy assessment.

References

JNJ-632: A Head-to-Head Comparison of Antiviral Efficacy in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of JNJ-632's performance against other key antiviral agents in the context of Hepatitis B Virus (HBV) infection in primary human hepatocytes (PHH), the gold standard for in vitro HBV studies.

This guide provides a comprehensive comparison of the antiviral activity of this compound, a novel capsid assembly modulator (CAM), with other significant anti-HBV compounds. The data presented is compiled from various studies to offer a broad perspective on their relative potencies and cytotoxic profiles.

Quantitative Performance Analysis

The antiviral efficacy and cytotoxicity of this compound and its alternatives are summarized below. The data has been collated from multiple sources and the cell type for each measurement is specified. Primary human hepatocytes (PHH) are considered the most clinically relevant model, while HepG2 and HepAD38 cell lines, which are human-derived liver cancer cells that can replicate HBV, are also widely used.

CompoundClassTargetEC50 (nM) in PHHEC50 (nM) in other cell linesCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound CAMHBV CapsidGenotype A: 101Genotype B: 240Genotype C: 119Genotype D: 200[1]121 (HepG2.2.15)[1]>25 (HepG2)>207 (in HepG2.2.15)
Bersacapavir (B606041) (JNJ-56136379) CAMHBV Capsid93 (extracellular HBV DNA)[2][3][4]54 (HepG2.117)[2]>30 (HepG2)>556 (in HepG2.117)
BAY 41-4109 CAMHBV CapsidCytotoxic at 25 µM[5]124.28 (HepAD38)[6]35 (HepAD38)[6]210 (in HepAD38)[6]
AT-130 CAMHBV CapsidNot explicitly found127 (HepG2.2.15)[5]Not explicitly foundNot explicitly found
Entecavir Nucleoside AnalogHBV PolymeraseNot explicitly found0.07 (HepG2.2.15)[5], 3.75 (HepG2 2.2.15)[7]30 (HepG2 2.2.15)[7]8000 (in HepG2 2.2.15)[7]
Tenofovir Nucleotide AnalogHBV PolymeraseNot explicitly found1100 (HepG2)398 (HepG2)[8][9]362 (in HepG2)

Note: The Selectivity Index (SI) is a critical measure of a drug's therapeutic window, representing the ratio of its cytotoxicity to its antiviral potency. A higher SI indicates a more favorable safety profile. Data for all compounds in PHH was not available from a single source, necessitating this composite view.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of these antiviral agents.

Protocol for HBV Infection and Antiviral Compound Evaluation in Primary Human Hepatocytes
  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded on collagen-coated plates. The cells are maintained in a specialized hepatocyte culture medium, often supplemented with factors to maintain their differentiated state.

  • HBV Inoculation: Once the hepatocytes form a confluent monolayer, they are infected with HBV inoculum. The virus is typically derived from the supernatant of HBV-producing cell lines (e.g., HepG2.2.15) or from patient sera. The infection is allowed to proceed for a set period, often overnight.

  • Compound Treatment: After inoculation, the medium is replaced with fresh medium containing serial dilutions of the antiviral compounds (e.g., this compound, Entecavir). A vehicle control (e.g., DMSO) is run in parallel. The treatment is typically maintained for several days (e.g., 4 to 11 days), with the medium and compound being replenished every few days.

  • Quantification of Antiviral Activity (EC50 Determination):

    • Extracellular HBV DNA: Supernatants from the treated and control wells are collected at the end of the treatment period. Viral DNA is extracted and quantified using real-time quantitative PCR (qPCR). The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

    • Intracellular HBV RNA: At the end of the experiment, cells are lysed, and total RNA is extracted. HBV-specific RNA transcripts are quantified by reverse transcription qPCR (RT-qPCR).

  • Cytotoxicity Assay (CC50 Determination):

    • Resazurin (B115843) Assay: A resazurin-based solution is added to the cells at the end of the treatment period. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin, which is measured using a plate reader.

    • Human Albumin Secretion: The level of human albumin secreted into the culture medium is measured by methods like ELISA. A significant decrease in albumin secretion is indicative of hepatocyte-specific toxicity.

    • The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

  • Calculation of Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).

Visualizing the Mechanism of Action

To better understand the therapeutic intervention points of Capsid Assembly Modulators like this compound and Nucleos(t)ide Analogues, the following diagrams illustrate the HBV life cycle and the distinct mechanisms of these antiviral classes.

HBV_Lifecycle cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation rcDNA Transcription 5. Transcription cccDNA_Formation->Transcription cccDNA Translation 6. Translation Transcription->Translation pgRNA, mRNAs Capsid_Assembly 7. Capsid Assembly Translation->Capsid_Assembly Core Protein Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription pgRNA encapsidation Virion_Assembly 9. Virion Assembly Reverse_Transcription->Virion_Assembly rcDNA-containing capsid Egress 10. Egress Virion_Assembly->Egress HBV_Virion HBV Virion Egress->HBV_Virion New Virions HBV_Virion->Entry

Figure 1. Simplified Hepatitis B Virus (HBV) Lifecycle.

Antiviral_Mechanism cluster_CAMs Capsid Assembly Modulators (e.g., this compound) cluster_NAs Nucleos(t)ide Analogues (e.g., Entecavir) CAM_node Core Protein Dimers CAM_action Accelerated/Aberrant Capsid Assembly CAM_node->CAM_action CAM_outcome Empty or Non-functional Capsids CAM_action->CAM_outcome Prevents pgRNA encapsidation NA_node Reverse Transcription (pgRNA -> rcDNA) NA_action Chain Termination NA_node->NA_action NA_outcome Inhibition of HBV DNA Synthesis NA_action->NA_outcome

Figure 2. Mechanisms of Action for Antiviral Classes.

Conclusion

This compound demonstrates potent antiviral activity against multiple HBV genotypes in the highly relevant primary human hepatocyte model. As a capsid assembly modulator, it offers a distinct mechanism of action compared to the established class of nucleos(t)ide analogues. While direct, comprehensive comparative data in PHH for all compounds is not available in a single study, the available evidence suggests that this compound and other CAMs like bersacapavir are promising therapeutic candidates. Further head-to-head clinical studies will be crucial to fully elucidate their comparative efficacy and safety profiles in the treatment of chronic hepatitis B.

References

A Comparative Guide to JNJ-632 (Bersacapavir) in Combination Therapy with Entecavir for Hepatitis B Virus (HBV) Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational Hepatitis B Virus (HBV) capsid assembly modulator, JNJ-632 (bersacapavir), in combination with the established nucleos(t)ide analogue (NA), entecavir (B133710), against alternative treatment regimens. The data presented is compiled from key clinical trials to facilitate an objective evaluation of its therapeutic potential.

Mechanism of Action: A Dual-Pronged Attack on HBV Replication

Entecavir is a potent nucleoside analogue that inhibits all three stages of the HBV replication process.[1] It acts as a reverse transcriptase inhibitor, effectively halting the synthesis of viral DNA.[1] Bersacapavir (B606041), on the other hand, is a novel capsid assembly modulator.[2] It interferes with the assembly of the viral capsid, leading to the formation of non-functional viral particles that lack HBV DNA and RNA.[3] The combination of these two agents, therefore, targets two distinct and critical steps in the HBV lifecycle, offering a synergistic approach to viral suppression.

cluster_HBV_Lifecycle HBV Replication Cycle cluster_Drug_Action Therapeutic Intervention Viral Entry Viral Entry cccDNA Formation cccDNA Formation Viral Entry->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Core Protein & Polymerase Core Protein & Polymerase Translation->Core Protein & Polymerase Capsid Assembly Capsid Assembly Core Protein & Polymerase->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription Virion Release Virion Release Reverse Transcription->Virion Release Entecavir Entecavir Entecavir->Reverse Transcription Inhibits Bersacapavir Bersacapavir Bersacapavir->Capsid Assembly Disrupts

Figure 1: Dual mechanism of action of Entecavir and Bersacapavir in the HBV lifecycle.

Comparative Efficacy: Insights from Clinical Trials

The efficacy of bersacapavir in combination with a nucleos(t)ide analogue has been evaluated in the Phase 2b REEF-1 and JADE clinical trials. These studies provide valuable data on key virological markers compared to NA monotherapy.

Table 1: HBV DNA Suppression
Treatment ArmStudyDurationMean Baseline HBV DNA (log10 IU/mL)Mean HBV DNA Decline from Baseline (log10 IU/mL)
Bersacapavir (75mg) + NAJADE24 Weeks~7.55.53[4]
Bersacapavir (250mg) + NAJADE24 Weeks~7.55.88[4]
Placebo + NAJADE24 Weeks~7.55.21[4]
Entecavir MonotherapyReal-world cohort48 Weeks7.0946% achieved virologic response at 24 weeks, 77% at 48 weeks[5]
Table 2: HBsAg Reduction
Treatment ArmStudyDurationMean Baseline HBsAg (log10 IU/mL)Mean HBsAg Decline from Baseline (log10 IU/mL)
Bersacapavir (75mg) + NAJADE24 WeeksNot Specified0.14[4]
Bersacapavir (250mg) + NAJADE24 WeeksNot Specified0.41[4]
Placebo + NAJADE24 WeeksNot Specified0.25[4]
Bersacapavir (250mg) + NAREEF-148 Weeks~3.7Not specified for this arm alone, but no patients met stopping criteria.[6]
JNJ-3989 (siRNA) 200mg + NAREEF-148 Weeks~3.72.6[7]
Entecavir MonotherapyPost-liver transplant cohort8 yearsNot Specified92% HBsAg seroclearance[1]
Table 3: Proportion of Patients Meeting NA Stopping Criteria*
Treatment ArmStudyDurationPercentage of Patients Meeting Criteria
Bersacapavir (250mg) + NAREEF-148 Weeks0%[6]
JNJ-3989 (siRNA) 40mg + NAREEF-148 Weeks5%[6]
JNJ-3989 (siRNA) 100mg + NAREEF-148 Weeks16%[6]
JNJ-3989 (siRNA) 200mg + NAREEF-148 Weeks19%[6]
Bersacapavir (250mg) + JNJ-3989 (100mg) + NA (Triple Therapy)REEF-148 Weeks9%[6]
Placebo + NAREEF-148 Weeks2%[6]

*NA stopping criteria defined as HBsAg <10 IU/mL, HBV DNA < LLOQ, HBeAg negative, and ALT <3x ULN.[6]

Safety and Tolerability Profile

In the JADE study, the combination of bersacapavir and an NA was well-tolerated, with no study treatment-related serious adverse events reported.[4] Similarly, the REEF-1 trial showed a comparable safety profile across the different treatment arms.[8] Long-term entecavir monotherapy has also demonstrated a favorable safety profile.[9]

Table 4: Overview of Adverse Events
Treatment ArmStudyCommon Adverse EventsSerious Adverse Events
Bersacapavir + NAJADENot specified in detail, but well-toleratedNo treatment-related serious adverse events[4]
Bersacapavir + NA / JNJ-3989 + NA / Triple TherapyREEF-1Not specified in detail, comparable across armsSimilar rates of serious adverse events across groups[9]
Entecavir MonotherapyBE-LOW TrialNot specified in detail, comparable to combination therapy3 cases of hepatocellular carcinoma (HCC)
Entecavir + Tenofovir (B777)BE-LOW TrialNot specified in detail, comparable to monotherapy0 cases of HCC

Experimental Protocols

The data presented is derived from rigorously designed clinical trials. Below are summaries of the methodologies for the key studies cited.

REEF-1 Study Protocol

cluster_arms Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Treatment Arms Treatment Arms Randomization->Treatment Arms 1:1:2:2:2:2 ratio 48-Week Treatment Phase 48-Week Treatment Phase Treatment Arms->48-Week Treatment Phase Efficacy & Safety Assessments Efficacy & Safety Assessments 48-Week Treatment Phase->Efficacy & Safety Assessments Primary Endpoint Analysis (Week 48) Primary Endpoint Analysis (Week 48) Efficacy & Safety Assessments->Primary Endpoint Analysis (Week 48) Control (NA + Placebo) Control (NA + Placebo) Bersacapavir Dual (Bersacapavir + NA) Bersacapavir Dual (Bersacapavir + NA) JNJ-3989 Dual (40mg, 100mg, 200mg) + NA JNJ-3989 Dual (40mg, 100mg, 200mg) + NA Triple Therapy (Bersacapavir + JNJ-3989 + NA) Triple Therapy (Bersacapavir + JNJ-3989 + NA)

Figure 2: Simplified workflow of the REEF-1 clinical trial.

The REEF-1 study was a multicenter, double-blind, active-controlled, randomized, phase 2b trial involving 470 patients with chronic hepatitis B.[6][8][10] Patients were randomized to one of six treatment arms for 48 weeks.[6] The primary endpoint was the proportion of patients meeting predefined nucleos(t)ide analogue-stopping criteria at week 48.[6] Safety was assessed in all participants who received at least one dose of the study drugs.[6]

JADE Study Protocol

The JADE study was a phase 2, randomized trial that evaluated the efficacy and safety of JNJ-56136379 (bersacapavir) with or without a nucleos(t)ide analogue in patients with chronic hepatitis B who were not currently treated or were virologically suppressed.[4] Patients were randomized to receive 75 mg or 250 mg of bersacapavir daily, either alone or in combination with an NA (tenofovir disoproxil fumarate (B1241708) or entecavir), or placebo plus an NA for at least 24 and up to 48 weeks.[4] The primary endpoint was the mean decline in HBsAg from baseline at Week 24.[4]

Conclusion

The combination of this compound (bersacapavir) with a nucleos(t)ide analogue like entecavir demonstrates a modest improvement in HBV DNA suppression compared to NA monotherapy in the JADE trial.[4] However, the REEF-1 and JADE trials indicate that the addition of bersacapavir to an NA does not significantly contribute to HBsAg reduction or the achievement of NA stopping criteria.[4][6] The safety profile of the combination therapy appears to be comparable to NA monotherapy.[4] Further research, potentially exploring triple therapy combinations, is warranted to fully elucidate the role of capsid assembly modulators in achieving a functional cure for chronic hepatitis B.

References

Comparative Efficacy of JNJ-73763989 (JNJ-632), a Novel Capsid Assembly Modulator, Across Diverse HBV Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational hepatitis B virus (HBV) capsid assembly modulator (CAM), JNJ-73763989 (also known as JNJ-632), and its more potent derivative, bersacapavir (B606041) (JNJ-56136379), against various HBV genotypes. The performance of these CAMs is contrasted with current standard-of-care nucleos(t)ide analogs (NAs), tenofovir (B777) and entecavir (B133710), supported by in vitro experimental data.

Executive Summary

This compound and its successor, bersacapavir, represent a novel class of oral anti-HBV agents that function as capsid assembly modulators. These molecules disrupt HBV replication through a dual mechanism of action: primarily by accelerating the assembly of HBV core protein into non-functional, empty capsids, and secondarily by inhibiting the formation of new covalently closed circular DNA (cccDNA) in de novo infections.[1][2][3] In vitro studies have demonstrated that these CAMs exhibit potent, pan-genotypic activity, effectively inhibiting the replication of a wide range of HBV genotypes. Notably, bersacapavir has shown significantly greater potency compared to the first-generation compound this compound and has been evaluated in clinical trials. A key differentiator from NAs is the ability of CAMs to inhibit the production of extracellular HBV RNA, in addition to HBV DNA.

Mechanism of Action: Capsid Assembly Modulators vs. Nucleos(t)ide Analogs

Capsid assembly is a crucial step in the HBV lifecycle, where the viral pregenomic RNA (pgRNA) and polymerase are encapsulated within a protein shell made of the HBV core protein (HBc). This compound and bersacapavir are sulfamoylbenzamide derivatives that bind to HBc dimers, inducing a conformational change that accelerates capsid assembly.[1] This rapid assembly leads to the formation of empty capsids, preventing the encapsidation of the pgRNA-polymerase complex and thus halting viral replication.[1][2][3]

In contrast, nucleos(t)ide analogs such as tenofovir and entecavir act as chain terminators for the HBV DNA polymerase, inhibiting the reverse transcription of pgRNA into HBV DNA. While effective at suppressing viral DNA replication, they do not prevent the formation and secretion of particles containing HBV RNA.

HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Points of Inhibition Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA Formation cccDNA Formation Uncoating->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Host Polymerase pgRNA pgRNA Transcription->pgRNA Secreted RNA Particles Secreted RNA Particles Transcription->Secreted RNA Particles Encapsidation Encapsidation pgRNA->Encapsidation Reverse Transcription Reverse Transcription Encapsidation->Reverse Transcription New Virion Assembly New Virion Assembly Reverse Transcription->New Virion Assembly Secretion Secretion New Virion Assembly->Secretion New Virions New Virions Secretion->New Virions Secreted RNA Particles->Secretion JNJ_632 This compound / Bersacapavir (CAMs) JNJ_632->cccDNA Formation Inhibits de novo formation JNJ_632->Encapsidation Accelerates empty capsid formation JNJ_632->Secreted RNA Particles Inhibits production NAs Tenofovir / Entecavir (NAs) NAs->Reverse Transcription Inhibits DNA synthesis

Fig. 1: HBV lifecycle and points of therapeutic intervention.

Comparative In Vitro Efficacy

The antiviral activity of this compound and bersacapavir has been evaluated against a panel of HBV genotypes in cell-based assays. The data is typically presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Table 1: In Vitro Antiviral Activity (EC50) of this compound and Bersacapavir Against Different HBV Genotypes
CompoundGenotype A (nM)Genotype B (nM)Genotype C (nM)Genotype D (nM)Genotypes E-H (nM)
This compound 101240119200Not Reported
Bersacapavir (JNJ-56136379) 10-3310-3310-3310-3310-33

Data for this compound is from studies in primary human hepatocytes.[4][5] Data for bersacapavir is from a study using a diverse panel of 53 HBV clinical isolates.[6]

Table 2: Comparative In Vitro Efficacy of Bersacapavir and Nucleos(t)ide Analogs in HBV-infected Primary Human Hepatocytes
CompoundEC50 for HBV DNA Reduction (nM)
Bersacapavir (JNJ-56136379) 93
Tenofovir <8
Entecavir 0.023

Data from a study where compounds were added at the time of viral inoculation.[2]

While tenofovir and entecavir show lower EC50 values for HBV DNA reduction, it is important to note their different mechanism of action. Bersacapavir's ability to inhibit other viral markers, such as extracellular HBV RNA, provides a distinct advantage that is not reflected in this direct DNA reduction comparison.

Experimental Protocols

The following are representative protocols for the in vitro assays used to determine the antiviral efficacy of the compounds.

Antiviral Assay in Stably Transfected HepG2.2.15 Cells

This assay is used to determine the effect of a compound on the replication of an integrated HBV genome.

HepG2_Assay_Workflow Start Start Seed_Cells Seed HepG2.2.15 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound/Bersacapavir or NAs Incubate_24h->Add_Compound Incubate_4_7_days Incubate for 4-7 days (medium changed as needed) Add_Compound->Incubate_4_7_days Harvest_Supernatant Harvest cell culture supernatant Incubate_4_7_days->Harvest_Supernatant Extract_DNA Extract extracellular HBV DNA Harvest_Supernatant->Extract_DNA Quantify_DNA Quantify HBV DNA by qPCR Extract_DNA->Quantify_DNA Calculate_EC50 Calculate EC50 values Quantify_DNA->Calculate_EC50 End End Calculate_EC50->End

Fig. 2: Workflow for antiviral assay in HepG2.2.15 cells.

Detailed Steps:

  • Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compounds (this compound, bersacapavir, tenofovir, entecavir) are serially diluted to a range of concentrations and added to the cell culture medium.

  • Incubation: The cells are incubated with the compounds for a period of 4 to 7 days. The cell culture medium containing the compounds is refreshed every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • DNA Extraction: Extracellular HBV DNA is extracted from the supernatant using a commercial DNA extraction kit.

  • DNA Quantification: The amount of HBV DNA is quantified using a real-time quantitative polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay in Primary Human Hepatocytes (PHHs)

This assay evaluates the antiviral activity of a compound in a more physiologically relevant model of HBV infection.

Detailed Steps:

  • Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in a specialized hepatocyte culture medium.

  • HBV Infection: The hepatocytes are infected with HBV inoculum derived from patient serum or a high-titer cell culture source. The infection is typically carried out for 16-24 hours in the presence of polyethylene (B3416737) glycol (PEG) to enhance infection efficiency.

  • Compound Treatment: After infection, the inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compounds is then added.

  • Incubation and Medium Change: The infected and treated hepatocytes are incubated for several days (e.g., 9-12 days), with the medium and compounds being refreshed every 2-3 days.

  • Analysis: At the end of the experiment, the cell culture supernatant is collected to quantify extracellular HBV DNA and RNA. The cells can also be lysed to measure intracellular HBV DNA, RNA, and cccDNA levels.

  • Quantification and EC50 Calculation: Viral nucleic acids are quantified by qPCR, and EC50 values are determined as described for the HepG2.2.15 assay.

Conclusion

The capsid assembly modulator this compound and its more potent successor, bersacapavir, demonstrate robust pan-genotypic activity against a wide range of HBV genotypes in vitro. Their unique mechanism of action, which includes the inhibition of extracellular HBV RNA production, distinguishes them from currently available nucleos(t)ide analogs. While NAs exhibit very low EC50 values for HBV DNA reduction, the broader mechanistic profile of CAMs may offer a complementary approach to HBV treatment, potentially contributing to higher rates of functional cure. Further clinical investigation is necessary to fully elucidate the comparative efficacy and long-term benefits of this novel class of antiviral agents in patients with chronic hepatitis B of all genotypes.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling JNJ-632

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of pharmaceutical research, ensuring the safety of laboratory personnel is paramount, particularly when working with potent compounds like JNJ-632. As a novel hepatitis B virus (HBV) capsid assembly modulator, this compound presents unique handling challenges that necessitate stringent safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers and drug development professionals in the safe handling of this compound.

Personal Protective Equipment (PPE): A Tabulated Overview

The cornerstone of safe handling for any potent pharmaceutical compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, based on best practices for high-potency active pharmaceutical ingredients (HPAPIs).[3][4]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosolization. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF).[3]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[3]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be the primary means of respiratory protection when handling potent compounds.[3]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals.[3]
Body Protection Disposable CoverallsMaterials such as Tyvek® are recommended to provide protection against chemical splashes and dust.[3]
Dedicated Lab CoatShould be worn over personal clothing and be either disposable or professionally laundered.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn in conjunction with goggles for enhanced protection.[3]
Foot Protection Disposable Shoe CoversTo be worn within the designated handling area and removed before exiting to prevent the spread of contamination.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is critical to minimize exposure and ensure a safe working environment. The following step-by-step operational plan should be strictly adhered to when handling this compound.

1. Preparation and Engineering Controls:

  • Containment: All handling of this compound powder should occur within a certified chemical fume hood, glove box, or other suitable containment enclosure.[5][6] For larger scale operations, process isolation equipment like closed-system reactors and transfer lines are essential.[6]

  • Ventilation: The laboratory should have a single-pass air system with appropriate air pressure differentials to ensure potent compounds are contained.[6]

  • Decontamination: Prepare a designated area for decontamination. Ensure that a validated cleaning agent is readily available.[3]

  • Waste Management: Set up clearly labeled, sealed waste containers for solid, liquid, and sharp waste generated during the handling process.[3]

2. Donning PPE:

  • Follow a strict donning procedure in a designated clean area or anteroom before entering the handling area to avoid contamination.

3. Compound Handling:

  • Weighing and Transfer: Whenever feasible, use a closed system for weighing and transferring the compound.[3] To minimize dust generation when handling powders, use gentle scooping techniques.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[1]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • Use a pre-assembled spill kit appropriate for chemical hazards.

  • Clean the spill by working from the outer edges inward.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[3]

5. Decontamination and Doffing PPE:

  • Thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent.[3]

  • Remove PPE in a designated doffing area, taking care to avoid self-contamination.[3] Dispose of single-use PPE in the designated hazardous waste container.[3]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from handling this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.

  • Sharps: Dispose of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and logical flow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_contain Establish Containment (Fume Hood/Isolator) prep_decon Prepare Decontamination Area & Materials prep_waste Set Up Labeled Hazardous Waste Containers prep_ppe Don Personal Protective Equipment (PPE) handle_weigh Weighing & Transfer (Closed System Preferred) prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution spill_node SPILL OCCURS handle_weigh->spill_node Potential Hazard cleanup_spill Spill Management (If Applicable) handle_solution->cleanup_spill cleanup_decon Decontaminate Surfaces & Equipment handle_solution->cleanup_decon handle_solution->spill_node cleanup_spill->cleanup_decon cleanup_doff Doff PPE in Designated Area cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste as Hazardous Material cleanup_doff->cleanup_dispose spill_node->cleanup_spill

This compound Safe Handling and Disposal Workflow

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.